4-Azidobenzaldehyde

Catalog No.
S605323
CAS No.
24173-36-2
M.F
C7H5N3O
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azidobenzaldehyde

CAS Number

24173-36-2

Product Name

4-Azidobenzaldehyde

IUPAC Name

4-azidobenzaldehyde

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C7H5N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-5H

InChI Key

SDJOUGYEUFYPLL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)N=[N+]=[N-]

Synonyms

4-azidobenzaldehyde, para-azidobenzaldehyde

Canonical SMILES

C1=CC(=CC=C1C=O)N=[N+]=[N-]

The exact mass of the compound 4-Azidobenzaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is 4-azidobenzaldehyde used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

Here are detailed methodologies for two key applications cited in the literature.

Synthesis of 4,5-Dihydro-1,2,3-triazolo[1,5-a][1,4]benzodiazepine Derivatives

This four-component Ugi-Smiles reaction demonstrates the simultaneous utility of the aldehyde and azide groups in a single, efficient process [1].

  • Reagents: 2-azidobenzaldehyde, propargylamine, isocyanides, and nitrophenols (ortho- or para-) [1].
  • Solvent: Methanol [1].
  • Procedure:
    • The starting materials are combined in methanol. A stoichiometric excess of isocyanide (1.2 equivalents) is recommended for a good yield [1].
    • The reaction mixture is heated under reflux for 24 hours [1].
    • After cooling, the crude product is purified by column chromatography on silica gel to isolate the final benzodiazepine derivative [1].
  • Key Note: The reaction proceeds without additional reagents or catalysts. The azide group participates in an intramolecular cyclization with the alkyne, while the aldehyde condenses with the amine [1].
Nucleophilic Transformation of the Carbonyl Group via Azide Protection

This protocol allows for the selective reaction of the aldehyde group in the presence of the sensitive azide [2].

  • Objective: To perform nucleophilic transformations on the carbonyl group without affecting the azide functionality [2].
  • Protection Step: The azido group is first protected by reacting it with di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) to form a phosphazide. This moiety is stable to various nucleophiles [2].
  • Transformation: Once protected, the carbonyl group can be transformed using nucleophiles such as lithium aluminum hydride (for reduction) or organometallic reagents like Grignard reagents (for nucleophilic addition) [2].
  • Significance: This method enables consecutive transformations of molecules containing multiple azide and carbonyl groups, which is valuable for synthesizing complex structures [2].

Reactivity and Workflow Diagram

The following diagram illustrates the dual reactivity of 4-azidobenzaldehyde and its role in a multi-step synthesis, integrating the experimental protocols described above.

G Start This compound Aldehyde Aldehyde Group (C=O) Start->Aldehyde Site 1 Azide Azide Group (-N₃) Start->Azide Site 2 Condensation Condensation with Amines Aldehyde->Condensation Cycloaddition Cycloaddition with Alkynes (Click Chemistry) Azide->Cycloaddition Photolysis Photolysis (Generates Nitrene) Azide->Photolysis UgiProduct Benzodiazepine Derivative (via Ugi-Smiles Reaction) Condensation->UgiProduct e.g., with Propargylamine and other components Bioconjugate Bioconjugate / Triazole Linker Cycloaddition->Bioconjugate LabeledMolecule Covalent Labeling (via Nitrene Insertion) Photolysis->LabeledMolecule

This diagram shows the two primary reactive sites of this compound and the key pathways that lead to its diverse research applications [3] [4] [1].

Critical Safety Information

A paramount safety consideration for researchers is that This compound is shock-sensitive and can be highly explosive in its neat (pure and isolated) form [5].

  • Hazard: Drop weight impact tests have yielded a positive result with an H50 value of about 11 kg-cm, indicating significant shock sensitivity [5]. A U.S. patent describes it as an "exceptionally explosive substance" [5].
  • Precautions:
    • Always handle behind a blast shield and use appropriate personal protective equipment [5].
    • Avoid isolation of large quantities. It is recommended to manipulate the compound as a dilute solution rather than in neat form [5].
    • Protect from light, heat, and physical shock [5].
    • Ensure you have the most up-to-date Safety Data Sheet (SDS), as older versions may not have contained these warnings [5].

Quantitative Data Summary

The table below consolidates key quantitative information for this compound.

Property Value Source / Context
CAS Registry Number 24173-36-2 [6] [3] [4]
Molecular Formula C₇H₅N₃O [3] [4] [7]
Molecular Weight 147.13 - 147.14 g/mol [3] [4] [7]
Purity 97% min [4]
Shock Sensitivity (H₅₀) ~11 kg-cm Positive result in drop weight test; indicates high sensitivity [5].
Commercial Price (approx.) $350 / 250 mg Research-scale pricing from a supplier [3].

References

safety data sheet for 4-azidobenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Primary Hazards and Safety Information

The most significant hazard associated with 4-azidobenzaldehyde is its shock and thermal sensitivity.

  • Explosive Hazard: A safety letter in Chemical & Engineering News emphasizes that this compound is "an exceptionally explosive substance" [1]. Drop-weight impact testing by Dow Chemical scientists yielded an H50 value of about 11 kg-cm, confirming significant shock sensitivity. The evidence was conversion of the liquid sample to a solid char with gas generation [1]. The compound may be best manipulated as a dilute solution rather than in neat form to mitigate risk [1].
  • Thermal and Light Sensitivity: The compound is light sensitive and should be shielded from light [2] [3]. It is also recommended to avoid heat, and long-term storage is recommended at 2-6°C [3].

Chemical and Physical Properties

The table below summarizes the key identifying information and properties for this compound.

Property Description
CAS Number 24173-36-2 [4] [5] [2]
Molecular Formula C₇H₅N₃O [4] [5] [2]
Molecular Weight 147.13 g/mol [4] [3]
Alternate Names ( p )-Azidobenzaldehyde, 4-Formylphenyl azide [4] [5] [3]
Appearance Light yellow to yellow oil [2] [3]
Solubility Sparingly soluble in chloroform; slightly soluble in ethyl acetate and methanol [2] [3]

Recommended Handling and Storage Protocols

Based on the identified hazards, the following handling and storage practices are advised:

  • Precautions: Use behind a blast shield, especially when working on a preparative scale [1].
  • Storage: For short-term storage, the compound may be kept at room temperature, but long-term storage is recommended at 2-6°C [3].
  • Stability: The compound is light sensitive, so it must be stored in a dark container and handled in a light-protected environment [2] [3].

Applications in Research

In a research context, this compound is a versatile building block used in:

  • Bioorthogonal Chemistry: Its azide group participates in "click" reactions with alkynes [3].
  • Photoaffinity Labeling: The azide group can be used to study biomolecular interactions [3].
  • Organic Synthesis: It serves as a precursor for synthesizing various heterocycles, such as quinolines and triazoles, which are valuable in pharmaceutical development [3].

Experimental Workflow for Safe Handling

The diagram below outlines a logical workflow for risk assessment and handling when planning an experiment with this compound.

Start Plan Experiment with This compound A Hazard Assessment: Shock Sensitive Thermally Unstable Light Sensitive Start->A B Define Scale: Small Scale vs. Preparative Scale A->B C Select Engineering Controls: Use of Blast Shield for All Manipulations B->C D Define Physical State: Use as Dilute Solution Avoid Neat Solid C->D E Establish Storage Protocol: Dark Container 2-6°C for Long Term D->E F Execute with Caution E->F

Workflow for handling this compound based on known hazards [1] [3].

Key Safety Summary for Researchers

  • Critical Hazard: Shock and heat sensitivity with a confirmed low impact tolerance (H50 ~11 kg-cm) [1].
  • Key Precautions: Always use a blast shield, avoid isolation of neat solid, and manipulate as a dilute solution where possible [1].
  • Storage: Keep in a dark container at 2-6°C for long-term stability [3].

References

where to buy 4-azidobenzaldehyde for research

Author: Smolecule Technical Support Team. Date: February 2026

Supplier and Pricing Information

The table below summarizes suppliers and pricing for 4-Azidobenzaldehyde (CAS 24173-36-2) from the search results. Please note that prices are subject to change and it is recommended to contact suppliers for current quotations.

Supplier / Manufacturer Catalog Number Package Size Price Additional Notes
Santa Cruz Biotechnology [1] sc-503201 250 mg $350.00 For research use only.
Santa Cruz Biotechnology [1] sc-503201A 2.5 g $2,448.00 For research use only.
TRC (via ChemicalBook) [2] A822040 250 mg $185.00 Price may be outdated (last updated 2021).
TRC (via ChemicalBook) [2] A822040 2.5 g $1,455.00 Price may be outdated (last updated 2021).
AK Scientific (via ChemicalBook) [2] 6204CA 100 mg $247.00 Price may be outdated (last updated 2021).
AK Scientific (via ChemicalBook) [2] 6204CA 250 mg $310.00 Price may be outdated (last updated 2021).
American Custom Chemicals (via ChemicalBook) [2] CHM1046033 5 mg $500.76 Purity: 95.00%; Price may be outdated.
Alfa Chem [3] Not specified 25g, 100g, 500g, bulk Not specified Purity: 97% min.

Technical Data and Properties

Here is a summary of the key technical information for this compound.

Property / Specification Details
CAS Number 24173-36-2 [3] [1] [4] ; 1023813-07-1 [5]
Molecular Formula C₇H₅N₃O [3] [1] [4]
Molecular Weight 147.13 g/mol [3] [1]
Appearance Light yellow to yellow oil [3] [2]
Purity 97% min [3]
Solubility Sparingly in Chloroform; Slightly in Ethyl Acetate and Methanol [3] [2]
Storage & Stability May be stored at room temperature for short-term only. Long-term storage recommended at 2-8°C [3]. Light sensitive [2].

Research Applications and Handling

This compound is valued in research for its dual functionality:

  • Key Applications: It is widely used as a versatile small molecule scaffold in [3]:
    • Bioorthogonal Chemistry: Particularly in click reactions with alkynes via its azide group [3].
    • Photoaffinity Labeling: The azide group can be activated by light to form covalent bonds with nearby molecules, useful for studying biomolecular interactions [3].
    • Pharmaceutical Intermediates: Serves as a precursor for synthesizing heterocyclic compounds like quinolines and triazoles [3].
    • Fluorogenic Probes: Acts as a precursor for probes that become fluorescent upon a specific chemical reaction [3].
  • Safety and Handling: Given its azide functional group and light sensitivity, appropriate safety precautions should be taken. Consult the Safety Data Sheet (SDS) from the supplier before use. The recommended storage condition is 2-8°C [3].

Procurement Workflow

The diagram below outlines a suggested workflow for procuring and handling this compound for your research.

Start Define Research Needs (Quantity, Purity, Budget) Step1 1. Contact Suppliers for Current Quotes & SDS Start->Step1 Step2 2. Compare Offers & Lead Times Step1->Step2 Step3 3. Place Order Step2->Step3 Step4 4. Store Correctly upon Arrival (2-8°C) Step3->Step4 Step5 5. Handle with Care in Lab (Light Sensitive) Step4->Step5 End Use in Research Step5->End

Key Considerations for Purchase

  • Supplier Verification: It is advisable to directly contact suppliers like Santa Cruz Biotechnology, Alfa Chem, or others to confirm current pricing, availability, and shipping options, as some price data may be from several years ago [1] [2].
  • Documentation: Always request the Certificate of Analysis (CoA) for lot-specific purity data and the Safety Data Sheet (SDS) for safe handling protocols [1].
  • Intended Use: Confirm that the product is supplied in a suitable grade and purity (e.g., 97% min.) for your specific research application [3].

References

4-azidobenzaldehyde solubility and storage

Author: Smolecule Technical Support Team. Date: February 2026

Critical Safety Hazard

A primary safety consideration for 4-azidobenzaldehyde is its shock sensitivity [1].

  • Hazard Identification: Scientists at Dow Chemical tested the material and found it to be shock-sensitive via a drop weight impact test (ASTM D2540), with a positive result and an H50 value of about 11 kg-cm [1]. The evidence was the conversion of the liquid sample to a solid char with gas generation [1].
  • Expert Recommendation: Despite its commercial availability and earlier Material Safety Data Sheets (MSDS) that did not list this hazard, it is strongly recommended that the compound be manipulated only in very small quantities, preferably as a dilute solution rather than in its neat (pure) form [1].
  • MSDS Update: The commercial supplier TCI America has since updated their MSDS for this compound to include this hazard information [1].

Basic Properties & Solubility

The table below summarizes the basic identifiers and solubility profile of this compound.

Property Description
CAS Number 24173-36-2 [2] [3] [4]
Molecular Formula C₇H₅N₃O [2] [3] [4]
Molecular Weight 147.13 g/mol [2] [4]
Appearance Light yellow to yellow oil [4]
Solubility Sparingly soluble in Chloroform; slightly soluble in Ethyl Acetate and Methanol [4].

Storage & Handling Guidelines

Proper storage is critical for maintaining safety and compound integrity.

  • Temperature: May be stored at room temperature for short-term periods. For long-term storage, it is recommended to keep it at 2-8°C [4].
  • Precautions: Normal precautions for handling energetic compounds should be taken, including the use of a blast shield and protection from light and heat [1].

Application Notes for Researchers

This compound is a versatile scaffold in organic and medicinal chemistry. Its key applications include [4]:

  • Bioorthogonal Chemistry: Used in click reactions with alkynes.
  • Photoaffinity Labeling: The azide group is useful for probing biomolecular interactions.
  • Pharmaceutical Development: Serves as a precursor for various bioactive compounds and heterocycles like quinolines and triazoles.

Experimental Workflow for Safe Handling

The diagram below outlines a general workflow for safely handling this compound, based on the hazard information and recommendations found in the search results.

Start Start: Plan Experiment Step1 Review Updated SDS for this compound Start->Step1 Step2 Use Personal Protective Equipment (Blast Shield) Step1->Step2 Step3 Avoid Isolation of Neat Solid Step2->Step3 Step4 Manipulate as a Dilute Solution Step3->Step4 Step5 Store at 2-8°C for Long-Term Stability Step4->Step5 End End: Safe Usage Step5->End

> A recommended workflow for handling this compound, emphasizing the use of updated safety data, personal protective equipment, and manipulation in dilute form to mitigate explosion risk.

References

Comprehensive Application Notes and Protocols: Click Chemistry with 4-Azidobenzaldehyde for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Azidobenzaldehyde in Click Chemistry

This compound represents a versatile bifunctional building block that has become indispensable in modern chemical biology and drug discovery research. This compound features both an electrophilic aldehyde group and a 1,3-dipolar azide functionality within the same molecular scaffold, enabling its participation in multiple orthogonal chemical transformations. The unique reactivity profile of this compound makes it particularly valuable for bioorthogonal ligation strategies and the synthesis of complex molecular architectures through sequential reaction pathways. As research increasingly focuses on targeted therapeutics and precision medicine, the demand for reliable protocols employing this versatile reagent has grown substantially within the pharmaceutical development community [1] [2].

The significance of this compound in drug development stems from its role in click chemistry, a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, create only harmless byproducts, and are stereospecific while requiring simple purification techniques [3]. These characteristics align perfectly with the needs of pharmaceutical researchers who require efficient, reproducible synthetic methods that can be implemented across diverse compound libraries. The following sections provide comprehensive experimental data, application guidelines, and optimized protocols to facilitate the effective utilization of this compound in various drug development contexts.

Chemical Profile and Properties

This compound (CAS No. 24173-36-2) is an aromatic aldehyde derivative distinguished by the presence of an azide group at the para position relative to the formyl group. This strategic molecular arrangement creates a dual-reactive scaffold that participates efficiently in multiple chemical transformations while maintaining stability under standard laboratory conditions. The compound typically presents as a light yellow to yellow oily liquid with a molecular weight of 147.13 g/mol and the molecular formula C₇H₅N₃O [1].

Table 1: Fundamental Properties of this compound

Property Specification
CAS Number 24173-36-2
Molecular Formula C₇H₅N₃O
Molecular Weight 147.13 g/mol
Appearance Light yellow to yellow oil
Purity ≥97%
Storage Conditions 2-8°C for long-term; RT stable for short-term
EINECS 246-060-3

The azide functionality in this compound serves as a potent 1,3-dipole that participates efficiently in [3+2] cycloaddition reactions with alkynes, while the aldehyde group undergoes standard carbonyl reactions such as nucleophilic additions, reductive aminations, and condensations. This bifunctional nature enables sequential ligation strategies that are particularly valuable in constructing complex molecular architectures [1] [2].

The compound demonstrates limited solubility in various solvents, being sparingly soluble in chloroform and only slightly soluble in ethyl acetate and methanol. This solubility profile should be considered when planning synthetic routes, as appropriate solvent selection is crucial for reaction efficiency. For long-term stability, storage at 2-6°C is recommended, though the compound remains stable at room temperature for short periods [1].

Pharmaceutical Applications

The unique chemical properties of this compound have enabled its diverse applications across multiple domains of pharmaceutical research and development. Its role as a versatile small molecule scaffold extends from synthetic intermediate to functional component in bioconjugation strategies [1].

Table 2: Key Applications of this compound in Drug Development

Application Area Specific Use Significance
Medicinal Chemistry Synthesis of triazolobenzodiazepines (e.g., analogs of alprazolam, etizolam) Enhanced CNS activity and binding affinity to biological targets
Chemical Biology Photoaffinity labeling for target identification and binding site mapping Covalent capture of transient molecular interactions
Bioconjugation Fluorogenic probe development; Antibody-drug conjugate linker Bioorthogonal labeling and tracking of biomolecules
Materials Science Functional polymer synthesis; Dendrimer construction Smart drug delivery systems with controlled release

One particularly significant application involves the synthesis of triazolobenzodiazepine-fused diketopiperazines and hydantoins, complex heterocyclic systems with enhanced bioactivities compared to their parent structures. These fused heterocycles demonstrate improved antioxidant, antitumor, and anticonvulsant activities while serving as structural mimics of peptide β-turns, enabling their interaction with diverse biological targets [4]. The fusion of a triazole ring to a 1,4-benzodiazepine core, as seen in established pharmaceuticals like alprazolam and triazolam, typically results in increased biological activity, particularly for central nervous system disorders [4].

Additionally, this compound serves as a critical precursor for fluorogenic probes used in cellular imaging and biomolecular tracking. The azide group enables specific bioorthogonal conjugation through copper-catalyzed or strain-promoted azide-alkyne cycloadditions, while the aldehyde permits further structural diversification. This combination makes this compound particularly valuable for developing diagnostic tools and targeted therapeutics [1] [2].

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) represents the most widely employed click reaction for conjugating this compound with alkynes, forming stable 1,4-disubstituted 1,2,3-triazole linkages. This protocol offers excellent regioselectivity and high yields under mild conditions [3].

Materials and Reagents:

  • This compound (1.0 equiv.)
  • Terminal alkyne (1.2 equiv.)
  • Copper(II) sulfate pentahydrate (5-10 mol%)
  • Sodium ascorbate (10-20 mol%)
  • tert-Butanol/Water (1:1 v/v) or ethanol
  • Inert atmosphere (N₂ or Ar) when necessary

Procedure:

  • Prepare a solution of this compound (147 mg, 1.0 mmol) and the terminal alkyne (1.2 mmol) in 10 mL of tert-butanol/water mixture (1:1 v/v) in a round-bottom flask.
  • Add copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) and sodium ascorbate (20 mg, 0.1 mmol) to the reaction mixture.
  • Flush the reaction vessel with an inert gas (N₂ or Ar) to prevent oxidative side reactions.
  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until completion.
  • Upon reaction completion, dilute with 20 mL ethyl acetate and transfer to a separatory funnel.
  • Wash the organic layer with brine (2 × 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography on silica gel (ethyl acetate/hexane gradient) to obtain the pure triazole product.

Key Considerations:

  • The sodium ascorbate serves to reduce Cu(II) to the active Cu(I) species in situ and prevents the formation of oxidative homocoupling byproducts.
  • Aqueous/organic solvent systems (particularly tert-butanol/water) significantly accelerate the reaction rate due to better solubility of ionic intermediates.
  • For acid-sensitive substrates, 2-ethynylpyridine can be added as a ligand to promote the reaction in neutral aqueous conditions [3].
  • This methodology typically provides excellent yields (85-95%) with high functional group tolerance, making it suitable for complex molecular systems.
Sequential Ugi Reaction/Base-Induced Ring Closing/IAAC Protocol

This advanced sequential protocol enables the efficient assembly of complex triazolobenzodiazepine-fused diketopiperazines and hydantoins, showcasing the versatility of this compound in generating pharmaceutically relevant heterocyclic systems [4].

Materials and Reagents:

  • 2-Azidobenzaldehyde (1.0 equiv.)
  • Propargylamine (1.0 equiv.)
  • 2-Chloroacetic acid (1.0 equiv.) or trichloroacetic acid (for hydantoins)
  • Isocyanide (1.2 equiv.)
  • Potassium hydroxide or sodium ethoxide
  • Methanol, ethanol
  • 4 Å molecular sieves

Procedure: Step 1: Ugi 4-Component Reaction

  • Activate 4 Å molecular sieves by flame-drying under vacuum.
  • In a round-bottom flask, combine 2-azidobenzaldehyde (163 mg, 1.0 mmol) and propargylamine (55 mg, 1.0 mmol) in 5 mL dry methanol with activated 4 Å molecular sieves.
  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.
  • Add 2-chloroacetic acid (95 mg, 1.0 mmol) followed by the isocyanide (1.2 mmol).
  • Continue stirring at room temperature for 24 hours, during which the Ugi adduct typically precipitates.
  • Filter the precipitate, wash with cold methanol, and dry under vacuum to obtain the Ugi adduct (typically 85-96% yield).

Step 2: Base-Induced Ring Closing

  • Dissolve the Ugi adduct (1.0 mmol) in 10 mL ethanol in a round-bottom flask.
  • Add potassium hydroxide (168 mg, 3.0 mmol) or sodium ethoxide (204 mg, 3.0 mmol) for trichloroacetate-derived Ugi adducts.
  • Heat the mixture at 60-70°C for 2-4 hours, monitoring by TLC until complete cyclization.
  • Neutralize carefully with aqueous HCl (1M) and concentrate under reduced pressure.

Step 3: Intramolecular Azide-Alkyne Cycloaddition (IAAC)

  • Suspend the neutralized material in 15 mL ethanol.
  • Heat under reflux for 3-6 hours to effect the intramolecular cycloaddition.
  • Cool the reaction mixture to room temperature and filter any precipitated product.
  • Wash with cold ethanol and dry under vacuum to obtain the final tetracyclic product.
  • For products remaining in solution, concentrate and purify by flash chromatography.

Key Considerations:

  • The order of transformations is critical—base-induced cyclization must precede the IAAC step, as reversal of this sequence leads to conformational restrictions that prevent the final cyclization [4].
  • Electron-donating substituents on the azidobenzaldehyde typically result in lower yields (e.g., 43% for 2-azido-4,5-dimethoxybenzaldehyde) compared to unsubstituted or halogenated derivatives.
  • For sterically hindered isocyanides (e.g., tert-butyl), expect moderately reduced yields (27%) compared to less hindered variants (37-67%).
  • The entire sequence can be performed in a one-pot procedure without isolation of intermediates, though with slightly diminished overall yields (26-30% vs. 27-67% for sequential isolation) [4].
Azide Protection Strategy for Carbonyl Transformations

A significant challenge in working with this compound is the susceptibility of the azido group to nucleophilic attack, which can limit transformations of the aldehyde functionality. This protocol describes a protection strategy using di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) to enable nucleophilic additions to the carbonyl while preserving the azide [5].

Materials and Reagents:

  • This compound (1.0 equiv.)
  • di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos, 1.05 equiv.)
  • Nucleophile (Grignard reagent, organolithium, or LAH)
  • Elemental sulfur
  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (147 mg, 1.0 mmol) in 5 mL anhydrous THF under nitrogen atmosphere.
  • Add Amphos (298 mg, 1.05 mmol) and stir at room temperature for 30 minutes to form the phosphazide.
  • Cool the reaction mixture to -20°C for Grignard reactions or maintain at 0°C for LAH reductions.
  • Add the nucleophile (1.2-2.0 equiv.) dropwise and monitor by TLC until aldehyde consumption is complete.
  • Quench the reaction by careful addition of saturated ammonium chloride solution (for Grignard/organolithium) or slow addition of wet THF (for LAH).
  • Add elemental sulfur (96 mg, 3.0 mmol) and warm to room temperature to regenerate the azide functionality.
  • Filter the mixture through Celite, concentrate under reduced pressure, and purify by flash chromatography.

Key Considerations:

  • The phosphazide formation effectively protects the azide from nucleophilic attack while leaving the carbonyl group accessible for transformation.
  • This methodology enables carbonyl-selective transformations including reductions with LAH and additions with various Grignard reagents and organolithium compounds.
  • The approach is compatible with heteroaromatic and alkyl azides, demonstrating broad substrate scope.
  • Deprotection with elemental sulfur efficiently regenerates the azide functionality in high yields [5].

Workflow and Reaction Visualization

Sequential Ugi/Base-Induced Ring Closing/IAAC Workflow

The following diagram illustrates the sequential synthetic protocol for assembling triazolobenzodiazepine-fused heterocycles from this compound, demonstrating the reaction pathway and key intermediates:

G Start Reaction Setup Ugi Ugi 4-Component Reaction MeOH, 4Å MS, RT, 24h Start->Ugi 2-Azidobenzaldehyde Propargylamine 2-Chloroacetic Acid Isocyanide BaseCycle Base-Induced Ring Closing KOH/EtOH, 60-70°C, 2-4h Ugi->BaseCycle Ugi Adduct (85-96% yield) IAAC Intramolecular Azide-Alkyne Cycloaddition (IAAC) EtOH, Reflux, 3-6h BaseCycle->IAAC Diketopiperazine Intermediate Product Triazolobenzodiazepine- Fused Diketopiperazine IAAC->Product Final Product (27-67% overall yield)

Diagram 1: Sequential Ugi/Base-Induced Ring Closing/IAAC Workflow for Triazolobenzodiazepine Synthesis

This streamlined sequential synthetic approach demonstrates the efficient transformation of simple starting materials into complex polyheterocyclic systems through three distinct reaction stages. The process begins with the Ugi multicomponent reaction that assembles the fundamental scaffold while incorporating necessary functionalities for subsequent cyclizations. The base-induced ring closure then forms the diketopiperazine moiety, followed by an intramolecular azide-alkyne cycloaddition that proceeds efficiently without metal catalysis due to the constrained proximity of the reactive groups in the intermediate. This methodology exemplifies the power of click chemistry in constructing architecturally complex molecules with potential pharmaceutical relevance [4].

Azide Protection Strategy for Carbonyl Transformation

The following diagram illustrates the protection strategy that enables nucleophilic transformations of the carbonyl group while preserving the azide functionality:

G Start This compound Protection Azide Protection Amphos, THF, RT, 30min Start->Protection NucleophilicAdd Carbonyl Transformation LAH, Grignard, or Organolithium Protection->NucleophilicAdd Phosphazide Intermediate Deprotection Azide Deprotection Elemental Sulfur NucleophilicAdd->Deprotection Protected Product Product Functionalized Azido-Alcohol Deprotection->Product Final Product Azide Group Regenerated Note Enables carbonyl transformations without azide degradation Note->Protection

Diagram 2: Azide Protection Strategy for Carbonyl Group Transformations

This protection-deprotection strategy addresses a fundamental challenge in working with this compound—the susceptibility of the azide group to nucleophilic attack. By temporarily converting the azide to a stable phosphazide through reaction with Amphos, the methodology enables diverse nucleophilic transformations of the carbonyl group that would otherwise degrade the azide functionality. The subsequent efficient deprotection with elemental sulfur regenerates the azide, allowing its participation in subsequent click chemistry reactions. This approach significantly expands the synthetic utility of this compound by enabling orthogonal reactivity of its two functional groups [5].

Technical Considerations and Troubleshooting

Stability and Storage Guidelines
  • Thermal Sensitivity: this compound may undergo decomposition at elevated temperatures, particularly above 60°C. Perform reactions at the lowest effective temperature and monitor for decomposition signs (darkening, gas evolution).
  • Light Sensitivity: The azide functionality can be photolabile. Store in amber vials and minimize light exposure during reactions, especially for photoaffinity labeling applications [2].
  • Storage Conditions: For long-term stability, store at 2-8°C under desiccating conditions. Under proper storage, the compound remains stable for at least 12 months. For short-term use (up to 1 week), room temperature storage is acceptable [1].
  • Incompatibilities: Avoid strong reducing agents (unless intended for azide reduction), strong acids (may generate hazardous hydrazoic acid), and heavy metal salts (may catalyze decomposition).
Optimization Strategies
  • Solvent Selection: For CuAAC reactions, tert-butanol/water mixtures typically provide optimal reaction rates. For non-polar substrates, include co-solvents like THF or DMF to improve solubility.
  • Catalyst Systems: If copper catalysis shows inhibition or side reactions, consider alternative catalytic systems including ruthenium catalysts for 1,5-disubstituted triazoles or metal-free conditions under high pressure [3] [6].
  • Purification Challenges: The oily nature of this compound can complicate purification. Derivatization to crystalline compounds (e.g., semicarbazones) followed by regeneration of the aldehyde may improve purity for sensitive applications.

Conclusion

This compound serves as a powerful bifunctional building block that continues to enable innovative synthetic strategies in pharmaceutical development and chemical biology. Its unique capacity to participate in both carbonyl chemistry and azide-based click reactions makes it particularly valuable for constructing complex molecular architectures through sequential ligation strategies. The protocols detailed in this document—including CuAAC, sequential Ugi/ring-closing/IAAC sequences, and azide protection methodologies—provide researchers with robust tools to leverage this versatile reagent in diverse applications.

As click chemistry continues to evolve through advances in catalytic systems, photochemical activation, and flow chemistry implementations, the applications of this compound are expected to expand further. Particular growth areas include the development of targeted therapeutics, advanced drug delivery systems, and precision diagnostic tools that exploit the bioorthogonal nature of azide-based click reactions. By providing comprehensive protocols and troubleshooting guidance, this document aims to facilitate the effective utilization of this compound in cutting-edge pharmaceutical research while maintaining the highest standards of experimental reproducibility and safety.

References

Comprehensive Application Notes & Protocols: CuAAC Reaction with 4-Azidobenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the CuAAC Reaction and 4-Azidobenzaldehyde Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as one of the most reliable and widely implemented "click" chemistry transformations, enabling the efficient, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. This reaction has found extensive applications across diverse fields including medicinal chemistry, materials science, and bioconjugation. The incorporation of this compound as a key building block introduces both an azide functionality for cycloaddition and an aldehyde handle for subsequent diversification through oxime or hydrazone formation, making it particularly valuable in multi-step synthetic strategies.

Recent research has demonstrated the utility of this compound in the synthesis of complex hybrid molecules with biological relevance. For instance, triazole-tethered ferrocenoylamino-substituted cinchona-chalcone hybrids incorporating azidobenzaldehyde derivatives have shown promising antiproliferative activity against various cancer cell lines, with IC₅₀ values reaching the submicromolar range [1]. The structural diagram below illustrates the fundamental CuAAC reaction between this compound and a terminal alkyne:

G cluster_1 CuAAC Reaction Azide This compound Triazole 1,4-Disubstituted Triazole Azide->Triazole Cycloaddition Alkyne Terminal Alkyne Alkyne->Triazole Cycloaddition Catalyst Cu(I) Catalyst Catalyst->Triazole Regioselective Catalysis

Experimental Protocols

Standard Thermal CuAAC Protocol with In Situ Copper Reduction

This conventional approach utilizes the in situ reduction of copper(II) sulfate with sodium ascorbate to generate the active Cu(I) catalyst, suitable for most applications involving this compound [1] [2] [3].

Materials: this compound, terminal alkyne (1.0-1.2 equiv), CuSO₄·5H₂O, sodium L-ascorbate, THPTA ligand (tris(3-hydroxypropyltriazolylmethyl)amine), 100 mM sodium phosphate buffer (pH 7.0) or tert-butanol/water (1:1), molecular sieves (3Å or 4Å).

Procedure:

  • Step 1: Prepare stock solutions fresh:
    • 100 mM CuSO₄ in deionized water
    • 250 mM THPTA in deionized water
    • 1 M sodium ascorbate in deionized water
  • Step 2: Dissolve this compound (1.0 mmol) and terminal alkyne (1.0-1.2 mmol) in 4 mL of solvent system (phosphate buffer or tert-butanol/water) in a reaction vial.
  • Step 3: Prepare CuSO₄:THPTA premix (1:5 molar ratio):
    • 100 mM CuSO₄: 100 μL (10 μmol)
    • 250 mM THPTA: 200 μL (50 μmol)
    • Vortex mixture briefly until homogeneous
  • Step 4: Add the CuSO₄:THPTA premix to the reaction vial and mix thoroughly.
  • Step 5: Initiate the reaction by adding sodium ascorbate solution (100 μL of 1 M solution, 100 μmol) as the last component.
  • Step 6: Seal the vial and stir the reaction mixture at room temperature or 40°C. Monitor reaction progress by TLC or LC-MS.
  • Step 7: Upon completion (typically 2-24 hours), dilute with ethyl acetate (10 mL), wash with brine (2 × 5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
  • Step 8: Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the pure triazole product.
Photochemical CuAAC Protocol

The photoinitiated CuAAC approach provides temporal control and can be particularly beneficial when working with light-sensitive substrates or when spatial patterning is desired [4] [5].

Materials: this compound, terminal alkyne, Cu(II) chloride, PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine), Isopropylthioxanthone (ITX), acetonitrile.

Procedure:

  • Step 1: Prepare Cu(II)/PMDETA complex by dissolving CuCl₂ and PMDETA (1:1 molar ratio) in acetonitrile (c = 0.37 mol/L). Stir for 3-6 hours at room temperature.
  • Step 2: Dissolve this compound (1.0 mmol), terminal alkyne (1.0-1.2 mmol), Cu(II)/PMDETA complex (1.7 mol%), and ITX (1.4 wt% relative to total azide and alkyne mass) in solvent.
  • Step 3: Transfer the homogeneous solution to a suitable reaction vessel and irradiate with blue light (470 nm) at intensity of 40 mW/cm² for 15-60 minutes.
  • Step 4: Monitor reaction progress by FTIR (disappearance of azide peak at ~2100 cm⁻¹) or TLC.
  • Step 5: After completion, work up as described in the thermal procedure and purify by flash chromatography.

Table 1: Comparison of CuAAC Methodologies for this compound

Parameter Thermal CuAAC Photochemical CuAAC
Catalyst System CuSO₄ + Sodium Ascorbate + THPTA Cu(II)/L complex + Photoinitiator (ITX)
Typical Catalyst Loading 1-10 mol% 1.7-5 mol%
Reaction Conditions 25-40°C, 2-24 hours 470 nm light, 15-60 minutes
Key Advantages Simple setup, high yields Temporal control, avoids azide decomposition
Limitations Potential copper contamination Specialized equipment needed
Reported Yields 30-90% [1] >80% [4]

Critical Experimental Considerations & Stability Issues

Handling and Stability of this compound

Light Sensitivity: this compound is photosensitive and may decompose under UV light exposure. Studies have shown that azide functional groups exhibit susceptibility to photodecomposition under ultraviolet (UV) light exposure, forming reactive nitrene species and emitting nitrogen gas [4]. To prevent decomposition:

  • Store this compound in amber vials at -20°C
  • Perform reactions under yellow light or in dimmed conditions
  • Use longer wavelength light (470 nm) for photochemical CuAAC

Hydrolytic Stability: Recent research has identified that this compound derivatives can undergo hydrolytic fission of the enone C=C bond during CuAAC reactions under certain conditions. This side reaction is particularly observed with para-azidochalcones and is highly dependent on substituent patterns, solvent choice, and copper loading [1]. To minimize hydrolysis:

  • Use anhydrous solvents when possible
  • Employ molecular sieves (3Å or 4Å) to scavenge water
  • Optimize copper catalyst loading (avoid excessive amounts)
  • Consider ortho-azidochalcone analogs as more stable alternatives
Ligand and Catalyst Systems

The choice of ligand is crucial for stabilizing the active Cu(I) species and preventing side reactions. Several ligand systems have been developed with varying efficiency:

Table 2: Comparison of Ligand Systems for CuAAC with this compound

Ligand Structure Optimal Cu:Ligand Ratio Key Features Application Notes
THPTA Tris(3-hydroxypropyltriazolylmethyl)amine 1:5 [3] Excellent water solubility, biocompatible Ideal for biological conjugations
Tris(triazolyl)methanol Immobilized heteroscorpionate 1:1 [6] Reusable, heterogeneous Sustainable chemistry applications
Bisthiazolylidene Dinuclear N-heterocyclic carbene 1:1 [7] High activity in organic solvents Acid additives enhance performance
PMDETA Polydentate amine 1:1 [5] Compatible with photo-CuAAC Forms stable Cu(II) complexes

The experimental workflow below illustrates the complete process for conducting and optimizing CuAAC reactions with this compound:

G Start Start: Reaction Planning StabilityCheck Assess Azide Stability & Handling Requirements Start->StabilityCheck MethodSelection Select Method: Thermal vs Photochemical StabilityCheck->MethodSelection CatalystOptimization Optimize Catalyst & Ligand System MethodSelection->CatalystOptimization ConditionScreening Screen Reaction Conditions CatalystOptimization->ConditionScreening Workup Reaction Workup & Purification ConditionScreening->Workup Analysis Product Analysis & Characterization Workup->Analysis Troubleshooting Troubleshooting & Optimization Analysis->Troubleshooting If Yield < 70% End Successful Synthesis Analysis->End If Successful Troubleshooting->ConditionScreening Adjust Parameters

Conclusion

The CuAAC reaction utilizing this compound represents a powerful synthetic methodology for the efficient construction of functionalized 1,2,3-triazoles with aldehyde handles for further diversification. Successful implementation requires careful attention to the photolytic and hydrolytic stability of the azide component, appropriate selection of catalyst systems, and optimization of reaction conditions to maximize yields while minimizing side reactions. The protocols outlined herein provide robust frameworks for both conventional thermal and modern photochemical approaches, enabling researchers to leverage this transformation across various applications in drug discovery and materials science.

References

4-azidobenzaldehyde in bioconjugation protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Azidobenzaldehyde

The table below summarizes the key identifiers and physicochemical properties of this compound as reported in the literature [1] [2] [3].

Property Description
CAS Number 24173-36-2 [1] [2] [3]
Molecular Formula C7H5N3O [2] [3]
Molecular Weight 147.13 g/mol [2] [3]
Other Names p-Azidobenzaldehyde [1] [2] [3]
Appearance Light yellow to yellow oil [3]
Reactive Groups Aldehyde, Azide [2]
Storage For short-term at room temperature; long-term at 2-6°C [3]

Synthetic Applications in Heterocycle Formation

While direct bioconjugation protocols are not detailed in the search results, this compound and its isomer 2-azidobenzaldehyde are versatile building blocks in organic synthesis, particularly for creating complex heterocyclic scaffolds with biological relevance [4] [5]. Its value lies in the orthogonal reactivity of its aldehyde and azide functional groups.

One powerful application is in sequential multicomponent reactions followed by intramolecular cyclization. The following diagram illustrates a general workflow for constructing complex fused-ring systems, such as triazolobenzodiazepines, using azidobenzaldehydes [4].

SynthesisWorkflow start Azidobenzaldehyde + Other Components ugi Ugi Multicomponent Reaction start->ugi In MeOH, RT, 24h adduct Linear Ugi Adduct (contains azide & alkyne) ugi->adduct High Yield base Base-Induced Cyclization adduct->base KOH iaac Intramolecular Azide-Alkyne Cycloaddition (IAAC) base->iaac Neutralize, Dilute final Fused Polycyclic Product (e.g., Triazolobenzodiazepine) iaac->final Reflux in EtOH

The workflow above outlines a proven strategy for generating drug-like molecules. The key steps are [4]:

  • Ugi Multicomponent Reaction: This one-pot reaction combines an azidobenzaldehyde, an amine (like propargylamine), a carboxylic acid, and an isocyanide to create a linear adduct (5a) containing multiple functional groups (azide, alkyne) in a single step. This adduct is obtained in high yield (e.g., 96%).
  • Base-Induced Cyclization: Treating the Ugi adduct with a base like KOH initiates a ring closure to form a central heterocyclic core, such as a diketopiperazine (product 6), with yields around 51%.
  • Intramolecular Azide-Alkyne Cycloaddition (IAAC): The azide and alkyne groups within the same molecule undergo a cycloaddition upon heating, forming a 1,2,3-triazole ring and fusing another ring system (product 7a). This step is efficient, with reported yields of 81%.

This methodology demonstrates the utility of this compound for building complex, polycyclic structures that are highly relevant in medicinal chemistry.

Detailed Experimental Protocol

The following table outlines a specific procedure for the synthesis of a diketopiperazine-fused triazolobenzodiazepine, adapted from a research publication [4].

Step Parameter Description

| 1. Ugi Reaction | Reagents | o-Azidobenzaldehyde (1a), propargylamine (2a), 2-chloroacetic acid (3a), benzyl isocyanide (4a) | | | Solvent | Methanol (MeOH) | | | Conditions | Reaction in presence of 4 Å molecular sieves (4 Å MS) for 24 hours at room temperature. | | | Outcome | Ugi adduct 5a is obtained in 96% yield, often precipitating directly for easy isolation. | | 2. Base-Induced Cyclization | Reagent | Potassium hydroxide (KOH) | | | Outcome | Formation of diketopiperazine-fused intermediate 6 in 51% yield. | | 3. IAAC Reaction | Solvent | Ethanol (EtOH) | | | Conditions | Reflux. | | | Outcome | Final triazolobenzodiazepine 7a is obtained in 81% yield. |

Potential Bioconjugation and Research Applications

While the searched articles focus on small-molecule synthesis, they point to the broader potential of this compound:

  • Bioorthogonal Chemistry: The azide group can participate in "click" reactions with strained alkynes or other partners, making it useful for labeling biomolecules without interfering with native biological processes [3].
  • Photoaffinity Labeling: The azide group can be photolyzed to generate a reactive nitrene intermediate, which can insert into C-H bonds. This allows it to act as a probe for identifying biological target proteins and binding sites [2] [3].
  • Fluorogenic Probes: It can serve as a precursor for creating fluorescent labels used in biochemical assays [3].

References

Application Notes: Synthesis of Quinoline Derivatives from 4-Azidobenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical Profile of 4-Azidobenzaldehyde

This compound (CAS 24173-36-2) is a key starting material characterized by an aromatic aldehyde group and a reactive azide group [1] [2]. Its molecular profile is summarized in the table below.

Property Description
CAS Number 24173-36-2 [1] [2]
Molecular Formula C7H5N3O [1] [2]
Average Mass 147.13 g/mol [1]
Monoisotopic Mass 147.043262 g/mol [2]
Reactive Groups Aldehyde, Azide [1]
Applications Organic synthesis, pharmaceutical starting material, enzyme assay substrate, fluorescent label for biomolecules [1]

2. Proposed Synthetic Pathway and Workflow

While direct methods using this compound are not detailed in the available literature, a robust approach for constructing the quinoline ring can be adapted from well-established annulation reactions [3]. The following workflow proposes a two-step synthesis via a [4+2] annulation strategy, leveraging the reactivity of both the azide and aldehyde functional groups.

The diagram below outlines the proposed two-step synthetic pathway from this compound to a quinoline derivative.

G A This compound (C7H5N3O) B Step 1: Reduction (Conditions: PPh3, THF, RT) A->B C 4-Aminobenzaldehyde (Intermediate) B->C D Step 2: [4+2] Annulation (e.g., Friedländer Synthesis) Partner: α,β-Unsaturated Ketone C->D E Target Quinoline Derivative D->E

3. Detailed Experimental Protocol

This protocol is adapted from general quinoline synthesis methods and the common use of 2-aminobenzaldehyde in [4+2] annulations [4] [3]. The proposed reaction is based on the Friedländer Quinoline Synthesis [4].

Step 1: Reduction of Azide to Amine

  • Objective: Convert the azide group of this compound to a primary amine, generating 4-aminobenzaldehyde.
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., N2), dissolve this compound (1.0 equiv, 147 mg) in anhydrous tetrahydrofuran (THF, 5 mL).
  • Reaction Execution: Add triphenylphosphine (PPh3, 1.1 equiv) slowly at 0°C. Warm the reaction mixture to room temperature and stir for 4-12 hours, monitoring by TLC.
  • Workup: After completion, concentrate the mixture under reduced pressure. Purify the crude 4-aminobenzaldehyde by flash chromatography. Note: 4-aminobenzaldehyde can be unstable; it should be used immediately in the next step.

Step 2: Friedländer [4+2] Annulation

  • Objective: Condense 4-aminobenzaldehyde with a carbon partner to form the quinoline ring.
  • Reaction Setup: Combine the synthesized 4-aminobenzaldehyde (1.0 equiv) with an α,β-unsaturated ketone (e.g., chalcone, 1.2 equiv) in ethanol (5 mL).
  • Reaction Execution: Add a catalytic amount of Brønsted acid (e.g., 10 mol% p-TsOH) or a base. Heat the mixture to reflux (80 °C) for 6-12 hours.
  • Workup & Isolation: After completion (monitored by TLC), cool the reaction mixture to room temperature. Pour it into crushed ice and water. Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and cold ethanol. Further purify the quinoline derivative by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

4. Characterization and Analytical Data

The table below outlines the expected spectroscopic properties for the starting material and target compound.

Compound Expected 1H NMR Data (Key Signals) Expected IR Data (Key Peaks, cm⁻¹)
This compound δ 10.0 ppm (s, 1H, CHO), δ 7.8 (d, 2H, Ar-H), δ 7.1 (d, 2H, Ar-H) [1] ~2100 (vs, N₃ stretch), ~1695 (s, C=O stretch) [1]
Quinoline Derivative δ 8.9-9.1 ppm (m, 1H, H2), δ 7.4-8.6 ppm (m, 5H, Ar-H) [5] ~1600 (m, C=N stretch), ~1500 (s, aromatic C=C)

5. Critical Considerations for Researchers

  • Safety First: Organic azides are potentially explosive. Always consult specific safety data sheets (SDS) before handling this compound. Conduct reactions on a small scale, use a blast shield, and avoid subjecting the compound to shock, friction, or high heat [1].
  • Reaction Optimization: The proposed protocol is a starting point. Variables such as solvent, catalyst (Lewis acids, metal complexes), temperature, and the α,β-unsaturated ketone partner must be optimized for yield and regioselectivity [4] [6].
  • Alternative Strategies: Explore other name reactions like the Conrad-Limpach or Gould-Jacobs syntheses, which also use aminoaryl aldehydes and carbonyl compounds [4]. Multi-component reactions (MCRs) offer a highly efficient one-pot alternative for creating diverse quinoline libraries [6].

References

material science applications of 4-azidobenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Before any application, it is crucial to note that 4-azidobenzaldehyde is shock-sensitive and can be highly explosive, especially in its neat form [1]. A drop weight impact test yielded an H50 value of about 11 kg-cm, confirming this hazard [1]. Always consult the most updated Safety Data Sheet (SDS) and adhere to the following precautions:

  • Use Dilute Solutions: Manipulate the compound as a dilute solution rather than in neat form when possible [1].
  • Use Blast Shields: Employ physical barriers during experiments [1].
  • Avoid Stimuli: Protect from shock, heat, and light [1].
  • Storage: For short-term, may be stored at room temperature, but long-term storage is recommended at 2-6°C [2].

Chemical Profile and Properties of this compound

This compound (CAS 24173-36-2) is an aromatic aldehyde featuring a reactive azide group (–N₃) at the para position of the benzaldehyde ring, making it a versatile scaffold for synthesis [2].

Basic Identifiers
Physicochemical Properties
Property Description
Appearance Light yellow to yellow oil [2] [4]
Purity Available at 97% min [2] and 95.00% [4]
Solubility Sparingly soluble in Chloroform; slightly soluble in Ethyl Acetate and Methanol [2] [4]
Stability Light Sensitive [2] [4]

Application Note: Protection Strategy for Nucleophilic Transformations

A primary challenge in using this compound is that its azide group is also susceptible to strong nucleophiles, limiting transformations of its carbonyl group. The following protocol, based on recent research, describes a protection strategy to overcome this [5].

Objective

To enable nucleophilic reactions at the carbonyl group of this compound by first protecting the reactive azide moiety.

Experimental Protocol
Step 1: Protection of the Azide Group as a Phosphazide
  • Reaction Setup: Charge a dry reaction flask with this compound (1.0 equiv) and di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) (1.0 equiv) under an inert atmosphere [5].
  • Solvent Addition: Add a suitable dry solvent (e.g., THF).
  • Reaction Monitoring: Stir the mixture at room temperature or elevated temperature as required. Monitor the reaction by TLC or LC-MS until completion.
  • Work-up: The resulting phosphazide intermediate is typically stable and can often be used directly in the next step without extensive purification [5].
Step 2: Nucleophilic Addition to the Carbonyl Group
  • Nucleophile Addition: To the solution containing the phosphazide, add the desired nucleophile. The protocol has been demonstrated with:
    • Lithium Aluminum Hydride (LiAlH₄): To reduce the aldehyde to a primary alcohol [5].
    • Grignard Reagents: To add alkyl or aryl groups, creating secondary alcohols [5].
  • Quenching: Carefully quench the reaction upon completion (e.g., with aqueous ammonium chloride for Grignard reactions, or sequential water/dilute acid for LiAlH₄).
  • Isolation: Extract the product with an organic solvent, dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
Step 3: Deprotection and Work-up
  • The phosphazide group can be removed under mild acidic conditions to regenerate the azide functionality in the final product [5].
  • Purify the final product using standard techniques like column chromatography or recrystallization.

The workflow for this protocol is outlined below.

G Start This compound + Amphos Step1 Protection Step Form Phosphazide Start->Step1 Inert atmosphere Dry solvent Step2 Nucleophilic Addition (e.g., LiAlH₄, Grignard) Step1->Step2 Stable phosphazide intermediate Step3 Deprotection Regenerate Azide Step2->Step3 Quench reaction End Final Functionalized Molecule Step3->End Purification

Key Advantages
  • Chemoselectivity: Allows for specific transformation of the carbonyl group in the presence of the sensitive azide [5].
  • Stability: The phosphazide moiety is stable enough to permit consecutive reactions, including the synthesis of complex molecules like diazides [5].
  • Versatility: This method expands the synthetic utility of azido-containing carbonyl compounds in organic and polymer chemistry.

Research Context and Potential Material Science Applications

While direct material science applications are limited in the search results, the fundamental reactivity of this compound suggests its potential in several advanced material domains.

  • Bioorthogonal Chemistry and Click Reactions: The azide group can participate in Huisgen 1,3-dipolar cycloaddition with alkynes, a cornerstone of "click chemistry." This is valuable for creating functional polymers, surface modifications, and hydrogels [2].
  • Photoaffinity Labeling (PAL): Its azide group can generate highly reactive nitrenes upon photolysis, which insert into C-H bonds. This is used to study biological interactions but can also be applied to create covalent linkages in polymer networks or between materials and biomolecules [2].
  • Fluorogenic Probes: It can serve as a precursor for fluorogenic probes, which could be incorporated into sensory materials [2].
  • Functional Materials Development: The compound is explicitly mentioned as being explored for creating novel functional materials, though specific examples are not provided [2].

References

Comprehensive Application Notes and Protocols: 4-Azidobenzaldehyde in Polymer Functionalization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Azidobenzaldehyde

This compound is a versatile chemical building block with significant utility in polymer science and pharmaceutical development. This aromatic compound features both an aldehyde carbonyl group and an azide functionality positioned para to each other on the benzene ring, creating unique opportunities for sequential or orthogonal conjugation strategies. With the molecular formula C₇H₅N₃O and a molecular weight of 147.13 g/mol, this compound presents as a light yellow to yellow oil in its pure form [1]. The compound is commercially available with a typical purity of ≥97% and demonstrates limited solubility in common organic solvents, with sparing solubility in chloroform and slight solubility in ethyl acetate and methanol [1].

The chemical structure of this compound enables diverse reactivity patterns that make it particularly valuable in polymer functionalization. The electron-deficient azide group participates efficiently in Staudinger reactions, cycloadditions, and photoaffinity labeling, while the aldehyde functionality allows for additional conjugation through condensation reactions with amines and hydrazides. This dual reactivity has established this compound as a fundamental scaffold in click chemistry applications, especially in the construction of complex polymeric architectures and bioconjugates [2] [1]. The compound is classified under the broader categories of azides and benzaldehydes in chemical databases, with CAS registry number 24173-36-2 [3].

Table 1: Fundamental Properties of this compound

Property Specification Reference
CAS Number 24173-36-2 [2] [3] [1]
Molecular Formula C₇H₅N₃O [2] [1]
Molecular Weight 147.13 g/mol [2] [1]
Appearance Light yellow to yellow oil [1]
Purity ≥97% [1]
Storage 2-6°C (short-term at RT) [1]

Chemical Profile and Properties

Structural Characteristics and Reactivity

The unique molecular architecture of this compound incorporates two highly reactive functional groups that can be manipulated independently or sequentially in synthetic schemes. The azido group (-N₃) serves as a 1,3-dipole in cycloaddition reactions, particularly with alkynes in copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC/SPAAC), forming stable 1,2,3-triazole linkages that are essentially irreversible under physiological conditions. This characteristic makes it invaluable for creating stable polymer-biomolecule conjugates. Simultaneously, the aldehyde moiety (-CHO) provides an electrophilic center that undergoes efficient condensation with nucleophiles such as amines, hydrazides, and hydroxylamines, generating imines, hydrazones, and oximes, respectively [2] [1]. These bonds, while dynamic in nature, can be stabilized through reduction or appropriate reaction conditions to create permanent linkages.

The electronic properties of the benzene ring in this compound exhibit interesting characteristics due to the opposing electronic effects of the substituents. The azide group acts as a weak electron-withdrawing group through resonance, while the aldehyde is strongly electron-withdrawing inductively. This electronic configuration influences both the reactivity and stability of the molecule, potentially enhancing its participation in dipolar cycloaddition reactions [2]. The compound's ability to function as a versatile small-molecule scaffold stems from this electronic configuration, enabling its use in diverse chemical environments from organic synthesis to polymer functionalization [1].

Safety Considerations and Stability

Critical safety precautions must be observed when handling this compound due to its potentially explosive nature. Despite earlier Material Safety Data Sheets not highlighting this hazard, research has confirmed significant shock sensitivity through drop weight impact testing, with an H₅₀ value of approximately 11 kg-cm [4]. This value indicates the impact energy at which there is a 50% probability of explosion, classifying the compound as highly sensitive to mechanical shock. The positive test result was characterized by conversion of the liquid sample to a solid char with gas generation, indicating rapid decomposition [4].

To mitigate risks, strict safety measures are recommended during handling:

  • Manipulation as dilute solutions rather than in neat form is strongly advised to reduce explosion hazards [4]
  • The use of blast shields and protection from light and heat is essential during synthesis and handling [4]
  • Storage at 2-6°C is recommended for long-term stability, though short-term storage at room temperature is acceptable [1]
  • Special caution should be exercised during isolation and purification processes, where the compound may be concentrated

Recent updates to safety documentation reflect these hazards, and researchers should ensure they reference the most current MSDS available [4]. These precautions notwithstanding, when handled appropriately, this compound can be safely utilized in multigram quantities for synthetic applications [4].

Polymer Functionalization Applications

Bioorthogonal Conjugation and Click Chemistry

The application of this compound in bioorthogonal conjugation strategies represents one of its most significant uses in polymer functionalization. The azide group participates efficiently in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as the premier example of "click chemistry" in polymer science. This reaction is highly selective, proceeds under mild conditions, and is virtually inert toward biological functionalities, making it ideal for creating polymer-bioconjugates [1]. The orthogonal reactivity of the azide and aldehyde groups enables sequential functionalization approaches, where the aldehyde can first be used to introduce the molecule into polymeric structures through imine or acetal formation, followed by azide-mediated conjugation with alkynylated components.

Research demonstrates that this compound serves as a key precursor for fluorogenic probes used in polymer labeling and imaging. The compound's ability to undergo "click" reactions with alkynes enables the installation of fluorescent tags onto polymeric materials without disrupting their structural integrity [1]. This application is particularly valuable in the development of stimuli-responsive polymers for drug delivery systems, where the spatial and temporal distribution of polymeric carriers can be tracked in biological environments. The azide group also participates in metal-free click reactions through strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating potential copper cytotoxicity concerns in biomedical applications [2].

Photoaffinity Labeling and Surface Engineering

Photoaffinity labeling using this compound enables the study of polymer interactions and surface characteristics. Upon UV irradiation, the azide group generates highly reactive nitrene species that insert indiscriminately into C-H, O-H, and N-H bonds, effectively "capturing" intermolecular interactions [2]. This property has been exploited to study polymer-protein interactions, surface binding events, and the interface between different polymeric phases. The benzaldehyde backbone provides a hydrophobic character that promotes interaction with aromatic systems, while the generated nitrene can form covalent bonds with adjacent molecules, creating permanent cross-links that "freeze" transient interactions for analysis.

In surface engineering applications, this compound serves as a versatile tool for modifying material interfaces. The compound can be coated onto polymeric surfaces and subsequently activated by UV light to create chemically reactive platforms for further functionalization [2] [1]. This approach has been utilized to immobilize biomolecules, create patterned surfaces with controlled chemical functionality, and develop biosensor interfaces with enhanced sensitivity. The aldehyde group provides an additional handle for covalent immobilization of proteins, enzymes, or other biological entities through Schiff base formation, which can be stabilized via reduction with sodium cyanoborohydride. This dual functionality makes this compound particularly valuable for creating multifunctional surfaces with tailored properties for specific applications in tissue engineering, diagnostic devices, and smart materials.

Table 2: Applications of this compound in Polymer Functionalization

Application Area Mechanism Polymer System Advantages
Bioorthogonal Conjugation CuAAC, SPAAC Hydrogels, PEG, bioconjugates Selective, mild conditions, biocompatibility
Photoaffinity Labeling Nitrene insertion Polymer-protein conjugates Captures transient interactions, covalent fixation
Surface Engineering UV activation Polymer films, membranes Patterned functionality, biomolecule immobilization
Fluorogenic Probe Synthesis Triazole formation Stimuli-responsive polymers Tracking, imaging, diagnostic applications
Pharmaceutical Development Sequential functionalization Drug-polymer conjugates Enhanced targeting, controlled release

Safety Protocols and Handling Procedures

Essential Safety Measures

Rigorous safety protocols must be established when working with this compound due to its shock-sensitive nature and potential explosiveness. Prior to any experimental work, researchers should consult the most updated Material Safety Data Sheet and conduct a comprehensive risk assessment. Critical safety equipment includes blast shields, shatterproof containers, and personal protective equipment including face shields, leather gloves, and flame-resistant lab coats [4]. The work area should be clearly marked with appropriate warning signs, and all personnel must be trained in emergency procedures specific to explosive materials.

Environmental controls are equally crucial for safe handling. Experiments should be conducted in a well-ventilated fume hood with protective baffles, and all equipment should be grounded to prevent static discharge [4]. Direct exposure to light and heat must be minimized by using amber glassware and working away from heat sources. The compound should never be subjected to sonication, grinding, or any other procedure that generates mechanical stress. When scaling up reactions, special consideration should be given to thermal management, as the heat generated during decomposition can lead to runaway reactions. For these reasons, it is strongly recommended that researchers avoid isolating the neat compound whenever possible and instead handle it as a dilute solution [4].

Storage and Stabilization Methods

Proper storage conditions are essential for maintaining the stability and safety of this compound. The compound should be stored in the dark at 2-6°C in a dedicated explosion-proof refrigerator [1]. For short-term storage (up to 24 hours), room temperature may be acceptable, but the material should be kept in solution rather than in neat form to reduce risks. Long-term storage of the pure compound is not recommended; instead, it is preferable to prepare stock solutions at appropriate concentrations that can be used directly in reactions. These solutions should be prepared with solvents that do not promote decomposition—typically chloroform, ethyl acetate, or methanol—though the compound has limited solubility in these solvents [1].

Stabilization approaches include maintaining the compound in solution at concentrations below 10% w/v, which significantly reduces explosion hazards [4]. When evaporation of solvents is necessary, rotary evaporators should be avoided due to the risk of friction-induced explosion; instead, gentle nitrogen stream concentration with bath temperatures not exceeding 30°C is recommended. For added safety, stabilizers such as 10% water may be incorporated, though compatibility with intended reactions must be verified. All containers should be clearly labeled with the date of receipt or synthesis, concentration (for solutions), and appropriate hazard warnings. Regular inventory checks should be conducted to prevent accumulation of aged material, and any samples showing discoloration, precipitation, or gas evolution should be immediately disposed of using appropriate procedures for explosive azides.

Experimental Protocols

Protocol 1: Polymer Functionalization via Ugi Reaction

The Ugi multicomponent reaction provides an efficient method for incorporating this compound into polymer scaffolds while simultaneously introducing additional functional groups. This one-pot condensation reaction converges four components: an aldehyde, an amine, a carboxylic acid, and an isocyanide, to form α-acyloxy adducts that can undergo further cyclization [5]. The following protocol describes the functionalization of a polymer scaffold using this compound through an Ugi reaction:

  • Step 1: Reaction Setup - In a round-bottom flask protected by a blast shield, combine this compound (1.0 equiv, 147 mg) and propargylamine (1.0 equiv) in anhydrous methanol (10 mL) in the presence of activated 4Å molecular sieves. Stir the mixture at room temperature for 1 hour to form the initial imine intermediate [5].
  • Step 2: Acid Addition - Add 2-chloroacetic acid (1.0 equiv) to the reaction mixture and stir for an additional 30 minutes to allow for proton transfer and formation of the carboxylate ion pair.
  • Step 3: Isocyanide Addition - Introduce benzyl isocyanide (1.0 equiv) to the reaction mixture and continue stirring at room temperature for 24 hours. During this time, the Ugi adduct precipitates from the reaction mixture [5].
  • Step 4: Workup - Filter the precipitated Ugi adduct, wash with cold methanol, and dry under vacuum. The product can be used without further purification for subsequent ring-closing steps. Typical yield: >90% [5].
  • Step 5: Sequential Ring Closure - Suspend the Ugi adduct in ethanol and add potassium hydroxide (2.0 equiv). Heat under reflux to effect base-induced diketopiperazine formation (51% yield), then continue heating to promote intramolecular azide-alkyne cycloaddition (81% yield) to form the final triazolobenzodiazepine-fused heterocycle [5].

This sequential approach demonstrates the versatility of this compound in constructing complex fused heterocyclic systems that can be incorporated into polymeric structures. The protocol highlights the compatibility of the azide functionality with multicomponent reactions, enabling the rapid assembly of molecular complexity from simple building blocks.

Protocol 2: Polymer Functionalization via Passerini/Staudinger/Aza-Wittig Sequence

The Passerini three-component reaction followed by Staudinger and aza-Wittig reactions provides an alternative sequential approach to functionalize polymers with this compound. This method is particularly valuable for creating polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines incorporated into polymer side chains [6]. The following protocol describes this sequential functionalization:

  • Step 1: Passerini Reaction - In a flame-resistant container, combine 2-azidobenzaldehyde (1.0 equiv), benzoic acid (1.0 equiv), and tert-butyl isocyanide (1.0 equiv) in dichloromethane (0.1 M concentration). Stir at room temperature for 48 hours under blast shield protection. Monitor reaction completion by TLC [6].
  • Step 2: Staudinger Reaction - Without isolation of the Passerini product, add triphenylphosphine (1.1 equiv) to the reaction mixture and continue stirring for 2 hours at room temperature. The azide group is reduced to form the iminophosphorane intermediate [6].
  • Step 3: Aza-Wittig Reaction - Introduce phenyl isocyanate (1.2 equiv) to the reaction mixture and stir for 4 hours to generate the carbodiimide intermediate through aza-Wittig reaction [6].
  • Step 4: Guanidine Formation - Add diethylamine (1.5 equiv) and stir overnight at room temperature to form the guanidine intermediate.
  • Step 5: Cyclization - Add potassium carbonate (2.0 equiv) in acetonitrile and heat under reflux for 6 hours to effect intramolecular nucleophilic substitution, forming the final 3,4-dihydroquinazoline product. Typical yield: 84% after purification by flash chromatography [6].

This sequential methodology demonstrates the integration of multiple orthogonal reactions in a single synthetic sequence, highlighting the versatility of this compound in complex polymer functionalization schemes. The protocol can be adapted for various polymer systems by modifying the carboxylic acid and isocyanide components.

PolymerFunctionalization cluster_Ugi Ugi Sequence cluster_Passerini Passerini Sequence Start Start: this compound UgiPath Ugi Reaction Path Start->UgiPath PasseriniPath Passerini Reaction Path Start->PasseriniPath Ugi1 Imine Formation (this compound + amine) UgiPath->Ugi1 P1 Passerini 3-Component Reaction PasseriniPath->P1 Ugi2 Acid Addition (carboxylic acid) Ugi1->Ugi2 Ugi3 Isocyanide Addition Ugi2->Ugi3 Ugi4 Ugi Adduct Formation Ugi3->Ugi4 Ugi5 Base-Induced Cyclization Ugi4->Ugi5 Ugi6 IAAC Reaction (Triazole Formation) Ugi5->Ugi6 P2 Staudinger Reduction (Azide to Iminophosphorane) P1->P2 P3 Aza-Wittig Reaction (With Isocyanate) P2->P3 P4 Guanidine Formation (With Amine) P3->P4 P5 Cyclization (Dihydroquinazoline) P4->P5

Diagram 1: Polymer Functionalization Pathways Using this compound. This workflow illustrates the two primary reaction sequences for incorporating this compound into polymer systems, highlighting the key steps in each synthetic pathway.

Analytical Methods for Characterization

Spectroscopic Characterization Techniques

Comprehensive spectroscopic analysis is essential for verifying the successful incorporation of this compound into polymer systems. Fourier Transform Infrared (FTIR) spectroscopy provides distinctive signatures for both functional groups: the azide asymmetric stretch appears as a sharp, intense band at approximately 2100-2120 cm⁻¹, while the aldehyde carbonyl stretch is observed at 1690-1705 cm⁻¹ [2]. As the azide participates in cycloaddition reactions, the intensity of the 2100 cm⁻¹ band decreases proportionally with conversion, providing a convenient method to monitor reaction progress. For the aldehyde group, conversion to imine or acetal linkages results in characteristic shifts: imines show C=N stretches at 1640-1680 cm⁻¹, while acetals display C-O stretches at 1000-1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information for characterizing functionalized polymers. In ¹H NMR spectra, the aldehyde proton of this compound appears as a distinctive singlet at approximately 10.0 ppm, while the aromatic protons generate a characteristic AA'XX' pattern between 7.8-7.9 ppm and 7.1-7.3 ppm, consistent with a para-disstituted benzene ring [1]. As functionalization proceeds, the disappearance of the aldehyde proton signal indicates successful conversion, while new signals emerge corresponding to the formed linkages. In ¹³C NMR spectra, the aldehyde carbon resonates at approximately 190-192 ppm, providing an additional diagnostic marker. For triazole formation via click reactions, the triazole carbon atoms appear between 120-150 ppm in the ¹³C NMR spectrum, confirming successful cycloaddition.

Chromatographic and Physical Characterization Methods

Advanced chromatographic techniques are employed to assess the purity and composition of polymers functionalized with this compound. Size Exclusion Chromatography (SEC) with triple detection (refractive index, light scattering, and viscometry) determines the molecular weight distribution and confirms whether functionalization has occurred without unintended polymer cross-linking or degradation. High-Performance Liquid Chromatography (HPLC) using C18 reverse-phase columns with UV detection at 254 nm monitors the consumption of this compound during reactions and quantifies incorporation efficiency [5] [6]. For polymers bearing the azide functionality, monitoring the reaction progress by following the disappearance of the azide UV signal (λmax ≈ 270 nm) provides a convenient analytical method.

Physical characterization of functionalized polymers includes thermal analysis and microscopy techniques. Differential Scanning Calorimetry (DSC) determines the glass transition temperature (Tg) changes resulting from functionalization, with increased Tg typically observed due to restricted chain mobility after cycloaddition or cross-linking. Thermogravimetric Analysis (TGA) assesses the thermal stability of functionalized polymers, with particular attention to the decomposition temperature of the azide functionality (typically 150-200°C) [4]. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) visualize morphological changes in polymer surfaces after functionalization, particularly when this compound is used in surface modification applications. X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental analysis of functionalized surfaces, with the characteristic N1s signal at approximately 400 eV confirming successful azide incorporation and conversion.

Table 3: Analytical Parameters for this compound-Functionalized Polymers

Analytical Method Key Parameters Expected Results Interpretation

| FTIR Spectroscopy | Azide stretch: 2100-2120 cm⁻¹ Carbonyl stretch: 1690-1705 cm⁻¹ | Decreased azide signal Carbonyl shift or disappearance | Conversion quantification Reaction completion | | NMR Spectroscopy | ¹H: Aldehyde ~10.0 ppm ¹³C: Carbonyl ~190 ppm | Disappearance of aldehyde proton New imine/triazole signals | Functional group conversion Linkage identification | | SEC/MALS | Molecular weight, PDI | Increased molecular weight Potential branching | Successful conjugation Structural modifications | | XPS | N1s signal ~400 eV Elemental composition | Nitrogen content quantification Azide confirmation | Surface functionalization Elemental analysis |

Conclusion and Future Perspectives

This compound represents a versatile and valuable building block for polymer functionalization, offering unique opportunities through its orthogonal reactive groups. The dual functionality of this compound enables sequential modification strategies that can create complex polymeric architectures with precise control over composition and properties. While safety considerations regarding its shock sensitivity require careful attention and appropriate precautions, the synthetic utility of this compound in click chemistry, multicomponent reactions, and photoaffinity labeling establishes it as a significant tool for advanced materials development [1] [4].

Future research directions will likely expand the applications of this compound in smart polymer systems and advanced manufacturing. The development of safer derivatives or stabilized formulations could mitigate handling concerns while maintaining reactivity. Additionally, exploring its use in emerging polymerization techniques such as reversible deactivation radical polymerization (RDRP) or ring-opening metathesis polymerization (ROMP) would further broaden its utility. The integration of this compound into biomedical materials including drug delivery systems, tissue engineering scaffolds, and diagnostic devices presents particularly promising avenues, leveraging its bioorthogonal reactivity for selective functionalization in biological environments [5] [2] [1]. As polymer science continues to advance toward more sophisticated and functional materials, this compound will undoubtedly remain a valuable synthetic building block enabling these innovations.

References

using 4-azidobenzaldehyde for biomolecule labeling

Author: Smolecule Technical Support Team. Date: February 2026

Basic Information & Key Applications

The table below summarizes the core identity and primary uses of 4-azidobenzaldehyde gathered from chemical databases and commercial sources [1] [2] [3].

Property Description
CAS Number 24173-36-2 [1] [2] [4]
Molecular Formula C₇H₅N₃O [2] [3] [4]
Molecular Weight 147.13 g/mol [2] [3] [4]
Appearance Light yellow to yellow oil [3] [4]
Synonyms p-Azidobenzaldehyde, 4-Formylphenyl azide [1] [3]

| Core Applications | • Versatile scaffold/synthon in organic chemistry [3]. • Intermediate in pharmaceutical development [3]. • Reagent in organic synthesis, starting material for pharmaceuticals, substrate in enzyme assays, and fluorescent label for biological molecules [2]. • Used in bioorthogonal chemistry and photoaffinity labeling [3]. |

Critical Safety Information

A paramount safety warning from a 1998 report in Chemical & Engineering News must be emphasized [5]:

  • Explosiveness Hazard: this compound is shock-sensitive. Testing by Dow Chemical scientists via a drop weight impact test yielded a positive result with an H₅₀ value of about 11 kg-cm, indicating a significant hazard [5].
  • A U.S. patent is cited as describing the compound as "exceptionally explosive" [5].
  • Precautions: It is strongly recommended to handle the compound with extreme precautions, using a blast shield, and avoiding isolation in large quantities. Manipulation as a dilute solution, rather than in neat form, is advised [5].

A Related Synthetic Workflow

While a direct biomolecule labeling protocol for this compound was not found, the search yielded an advanced synthetic workflow for a similar compound, 2-azidobenzaldehyde (also called o-azidobenzaldehyde). This illustrates how an azidobenzaldehyde can be integrated into multi-step reactions to create complex heterocycles, which are common scaffolds in pharmaceuticals [6].

The following diagram outlines this sequential process, which begins with an Ugi multi-component reaction to build a core structure, followed by two consecutive ring-closing steps to form complex fused heterocycles like triazolobenzodiazepines [6].

G Start Ugi 4-Component Reaction (4-CR) o-Azidobenzaldehyde, Propargylamine, 2-Chloroacetic Acid, Isocyanide UgiAdduct Ugi Adduct Start->UgiAdduct Path1 Path A: Base-Induced Cyclization UgiAdduct->Path1 DKP Diketopiperazine (DKP) Intermediate Path1->DKP IAAC1 Intramolecular Azide-Alkyne Cycloaddition (IAAC) (Heat, Metal-free) DKP->IAAC1 Product1 Final Product: DKP-Fused Triazolobenzodiazepine IAAC1->Product1

This workflow demonstrates the utility of azidobenzaldehydes in complex synthesis. The azide group (–N₃) is key, participating in "click chemistry" reactions like the cycloaddition shown above [6].

Guidance for Protocol Development

Given the absence of a ready-to-use protocol, here are some paths forward for your work:

  • Leverage the Aldehyde Group: The aldehyde functionality can be used for initial bioconjugation via hydrazone or oxime ligation with hydrazine or aminooxy groups on your target biomolecule. A bachelor's thesis title confirms the exploration of this exact approach for protein labeling [7].
  • Utilize the Azide Group: The azide group is a classic handle for bioorthogonal chemistry. After the aldehyde is attached to your biomolecule, the azide can undergo a "click" reaction (e.g., with a strained alkyne) to attach a detection tag like a fluorophore [3].
  • Prioritize Safety: Any protocol you develop must incorporate the safety warnings mentioned above. This includes using personal protective equipment, a blast shield, working with small quantities and dilute solutions, and avoiding shock, heat, and light [5].

Key Takeaways for Researchers

  • Handle with Extreme Care: The most critical finding is the shock-sensitive and potentially explosive nature of this compound [5]. This must be the primary consideration in any experimental plan.
  • A Foundation for Synthesis: The compound is a versatile building block, confirmed by its use in creating pharmacologically relevant heterocycles and its application in bioorthogonal chemistry and as a fluorescent label [2] [8] [3].
  • Adapt and Infer Protocols: While specific notes are unavailable, its known reactivity suggests successful biomolecule labeling can be achieved by sequentially exploiting its aldehyde (for ligation) and azide (for detection) groups, all while adhering to strict safety protocols.

References

Comprehensive Application Notes and Protocols: 4-Azidobenzaldehyde in Pharmaceutical Intermediate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Azidobenzaldehyde and Key Physicochemical Properties

This compound (CAS No. 24173-36-2) is a versatile chemical building block that has gained significant importance in pharmaceutical intermediate synthesis and materials science. This unique compound features both an aldehyde functionality and an azide group positioned on an aromatic benzene ring, creating a highly reactive scaffold that enables diverse chemical transformations. The molecular formula of this compound is C₇H₅N₃O, with a molecular weight of 147.13 g/mol [1]. Under standard conditions, it typically presents as a light yellow to yellow oil with a minimum purity of 97% [1].

The strategic value of this compound in pharmaceutical development stems from its dual functionality, which allows for sequential or simultaneous engagement in multiple reaction pathways. The azide group serves as a powerful handle for click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloadditions (CuAAC), while the aldehyde functionality enables conventional nucleophilic addition reactions and imine formation [2]. This unique combination makes it particularly valuable for constructing complex molecular architectures often required in drug discovery campaigns. Its solubility profile includes sparing solubility in chloroform, slight solubility in ethyl acetate and methanol, which informs appropriate solvent selection for various synthetic applications [1].

Key Pharmaceutical Applications

The strategic incorporation of this compound into synthetic workflows has enabled advances across multiple domains of pharmaceutical development. Its unique reactivity profile allows medicinal chemists to access diverse chemotypes through efficient and often modular pathways.

Multicomponent Reactions and Heterocyclic Synthesis
  • Quinazoline Synthesis: this compound serves as a key precursor in the construction of highly substituted 3,4-dihydroquinazoline derivatives, which represent privileged scaffolds in medicinal chemistry due to their diverse biological activities. These compounds are synthesized via sequential Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution reactions, demonstrating the power of combining multiple reaction modalities in a single synthetic sequence [3]. The quinazoline core structure appears in numerous bioactive compounds exhibiting anticancer, antiviral, and antifungal properties [3].

  • Triazolobenzodiazepine Formation: Researchers have developed efficient protocols for assembling triazolobenzodiazepine-fused diketopiperazines and hydantoins using this compound as a starting material through Ugi reaction followed by base-induced ring closing and intramolecular azide-alkyne cycloaddition (IAAC) [4]. These complex polycyclic structures combine multiple pharmaceutically relevant heterocycles into single molecular entities, potentially enhancing their interaction with biological targets. Benzodiazepine derivatives themselves form an important class of psychoactive pharmaceuticals used in treating anxiety, insomnia, seizures, and muscle spasms [4].

Bioorthogonal Chemistry and Conjugation Strategies

The azide functionality of this compound enables its use in bioorthogonal reactions, particularly click chemistry with alkynes, allowing for selective conjugation even in complex biological environments [1]. This property makes it invaluable for:

  • Photoaffinity Labeling: The azide group can generate highly reactive nitrene species upon photoirradiation, facilitating covalent bond formation with proximal biomolecules to study drug-target interactions [1].
  • Fluorogenic Probe Development: this compound serves as a precursor for fluorogenic probes that enable detection and imaging of biological processes [1].
  • Biomolecule Modification: The compound can introduce aldehyde handles onto various structures for subsequent bioconjugation through oxime or hydrazone formation [2].
Materials Science and Polymer Chemistry

Beyond conventional pharmaceutical compounds, this compound finds application in the development of functional materials, including light-crosslinkable polymers and dendritic architectures [1]. The azide group participates in efficient cross-linking reactions upon exposure to specific wavelengths, enabling the fabrication of materials with tailored properties for drug delivery and biomedical applications.

Table 1: Key Applications of this compound in Pharmaceutical Development

Application Area Specific Use Key Advantages Representative Examples
Heterocyclic Synthesis Building block for nitrogen-containing heterocycles Enables efficient assembly of complex structures Quinazolines [3], Triazolobenzodiazepines [4]
Bioorthogonal Chemistry Click reactions with alkynes High selectivity, bioorthogonality Bioconjugation, Probe development [1]
Photoaffinity Labeling Target identification studies Generates reactive nitrenes upon irradiation Studying drug-target interactions [1]
Materials Science Functional materials development Photoreactive cross-linking Polymer networks, Dendritic structures [1]

Experimental Protocols

Protocol 1: Synthesis of Polysubstituted 3,4-Dihydroquinazolines via Sequential Passerini/Staudinger/aza-Wittig/Addition/Nucleophilic Substitution Reaction

This optimized protocol enables efficient construction of pharmaceutically relevant 3,4-dihydroquinazoline scaffolds through a sequence of five reactions that can be performed with minimal intermediate purification [3].

3.1.1 Reaction Mechanism Overview

The transformation proceeds through a carefully orchestrated sequence beginning with a Passerini three-component reaction, followed by Staudinger reduction of the azide, aza-Wittig reaction with isocyanates, nucleophilic addition, and final cyclization through intramolecular nucleophilic substitution.

G A 2-Azidobenzaldehyde D Passerini Reaction CH₂Cl₂, RT, 48h A->D B Benzoic Acid B->D C tert-Butyl Isocyanide C->D E Azide Intermediate D->E F Staudinger Reaction PPh₃, CH₂Cl₂, 2h E->F G Iminophosphorane F->G H Aza-Wittig Reaction Phenyl Isocyanate G->H I Carbodiimide H->I J Addition Diethylamine I->J K Guanidine Intermediate J->K L Cyclization K₂CO₃, CH₃CN, Reflux K->L M 3,4-Dihydroquinazoline Product L->M

Diagram 1: Workflow for Synthesis of 3,4-Dihydroquinazolines

3.1.2 Step-by-Step Experimental Procedure
  • Passerini Three-Component Reaction:

    • Charge a solution of 2-azidobenzaldehyde (1.0 equiv, 1.47 g, 10 mmol) and benzoic acid (1.0 equiv, 1.22 g, 10 mmol) in anhydrous dichloromethane (20 mL) into a flame-dried round-bottom flask under inert atmosphere.
    • Add tert-butyl isocyanide (1.0 equiv, 0.83 g, 10 mmol) dropwise with stirring at room temperature.
    • Continue stirring for 48 hours at room temperature, monitoring reaction completion by TLC or LC-MS.
    • Concentrate under reduced pressure to obtain the azide intermediate as a crude product, which is typically used directly in the next step without further purification (87% yield reported) [3].
  • Staudinger Reaction:

    • Dissolve the Passerini product (1.0 equiv, approx. 3.2 g, 10 mmol) in anhydrous dichloromethane (15 mL).
    • Add triphenylphosphine (1.1 equiv, 2.88 g, 11 mmol) portionwise at room temperature.
    • Stir the reaction mixture for 2 hours, during which the azide is converted to the iminophosphorane intermediate.
    • The intermediate is typically used directly in the next step without isolation [3].
  • Aza-Wittig Reaction and Addition Sequence:

    • Add phenyl isocyanate (1.2 equiv, 1.43 g, 12 mmol) to the iminophosphorane solution and stir for 1-2 hours to form the carbodiimide intermediate.
    • Subsequently, add diethylamine (1.5 equiv, 1.1 g, 15 mmol) and stir for an additional 2 hours to generate the guanidine intermediate through nucleophilic addition [3].
  • Final Cyclization:

    • Transfer the reaction mixture to a round-bottom flask containing potassium carbonate (2.0 equiv, 2.76 g, 20 mmol) in acetonitrile (20 mL).
    • Heat the mixture under reflux with vigorous stirring for 4-6 hours.
    • Monitor reaction progress by TLC or LC-MS until complete consumption of the starting material is observed.
    • Cool to room temperature, filter to remove inorganic salts, and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain the desired 3,4-dihydroquinazoline as a pure product (84% yield from the guanidine intermediate) [3].
3.1.3 Scope and Variations

The protocol demonstrates broad substrate scope, accommodating various isocyanides, isocyanates, and secondary amines. Aromatic isocyanates generally provide higher yields (69-86%) compared to aliphatic isocyanates (65-74%), with sterically hindered tert-butyl isocyanate giving a modest 42% yield [3].

Table 2: Yield Optimization for 3,4-Dihydroquinazoline Synthesis

Entry R Group Base/Solvent System Yield (%) Notes
1 Ph K₂CO₃/CH₃CN 84 Optimal conditions
2 Ph K₂CO₃/DMF 72 Moderate yield
3 Ph K₂CO₃/CH₂Cl₂ 0 No reaction
4 Ph K₂CO₃/Toluene 41 Lower yield
5 4-NO₂C₆H₄ K₂CO₃/CH₃CN 86 Good yield, lower Passerini yield
6 Me K₂CO₃/CH₃CN 0 Lower reactivity of -OAc
Protocol 2: Synthesis of Triazolobenzodiazepine-Fused Diketopiperazines via Sequential Ugi/Base-Induced Ring Closing/IAAC Reaction

This protocol illustrates the power of combining multicomponent reactions with post-condensation modifications to access complex polycyclic architectures relevant to central nervous system (CNS) drug discovery [4].

3.2.1 Reaction Workflow

The synthesis begins with an Ugi four-component reaction, followed by base-induced diketopiperazine formation, and concludes with an intramolecular azide-alkyne cycloaddition to form the final triazole-fused system.

G A o-Azidobenzaldehyde E Ugi 4-Component Reaction MeOH, 4Å MS, RT, 24h A->E B Propargylamine B->E C 2-Chloroacetic Acid C->E D Benzyl Isocyanide D->E F Ugi Adduct E->F G Base-Induced Cyclization KOH, 51% yield F->G H Diketopiperazine Intermediate G->H I IAAC EtOH, Reflux, 81% yield H->I J Triazolobenzodiazepine-Fused Diketopiperazine I->J

Diagram 2: Synthetic Route to Triazolobenzodiazepine-Fused Diketopiperazines

3.2.2 Step-by-Step Experimental Procedure
  • Ugi Four-Component Reaction:

    • Charge o-azidobenzaldehyde (1.0 equiv, 1.47 g, 10 mmol) and propargylamine (1.0 equiv, 0.55 g, 10 mmol) in anhydrous methanol (15 mL) containing activated 4Å molecular sieves.
    • Stir the mixture at room temperature for 1 hour to pre-form the imine intermediate.
    • Add 2-chloroacetic acid (1.0 equiv, 0.95 g, 10 mmol) followed by benzyl isocyanide (1.0 equiv, 1.17 g, 10 mmol) dropwise with stirring.
    • Continue stirring at room temperature for 24 hours, during which the Ugi adduct typically precipitates from solution.
    • Filter the solid product, wash with cold methanol, and dry under vacuum to obtain the Ugi adduct in 96% yield, typically pure enough for subsequent steps [4].
  • Base-Induced Diketopiperazine Formation:

    • Suspend the Ugi adduct (1.0 equiv, approx. 4.4 g, 10 mmol) in ethanol (20 mL).
    • Add aqueous potassium hydroxide solution (2.0 M, 10 mL, 20 mmol) and heat the mixture under reflux for 4-6 hours with vigorous stirring.
    • Monitor reaction progress by TLC until complete consumption of the starting material is observed.
    • Cool the reaction mixture to room temperature and carefully neutralize with dilute hydrochloric acid (1.0 M) to pH 7.
    • Extract with ethyl acetate (3 × 20 mL), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the diketopiperazine intermediate in 51% yield [4].
  • Intramolecular Azide-Alkyne Cycloaddition (IAAC):

    • Dissolve the diketopiperazine intermediate (1.0 equiv, approx. 3.9 g, 10 mmol) in absolute ethanol (15 mL).
    • Heat under reflux for 6-8 hours, monitoring reaction completion by TLC or LC-MS.
    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography on silica gel (dichloromethane/methanol gradient) to obtain the final triazolobenzodiazepine-fused diketopiperazine in 81% yield [4].
3.2.3 Scope and Limitations

The protocol tolerates various substituents on the isocyanide component, with benzyl and p-methoxyphenyl derivatives providing the best yields (37-67%). Electron-donating substituents on the azidobenzaldehyde ring generally decrease yields, while halogen substituents are well-tolerated [4]. The sequence is unsuccessful with substrates containing strongly electron-withdrawing groups (e.g., nitro) or additional coordination sites that may decompose under basic conditions.

Safety Considerations and Handling Guidelines

The exceptional utility of this compound in pharmaceutical synthesis must be balanced against its significant safety hazards, which require rigorous safety protocols during handling and storage.

Explosive Hazard Assessment

This compound has been characterized as an exceptionally explosive substance that requires extreme precautions during manipulation [5] [6]. Drop weight impact testing has demonstrated a positive shock sensitivity result with an H₅₀ value of approximately 11 kg-cm, indicating relatively high sensitivity to impact [5]. Evidence of a positive test included conversion of the liquid sample to a solid char with gas generation [5].

Recommended Safety Protocols
  • Personal Protective Equipment: Always use a blast shield and maintain substantial distancing during operations involving this compound, especially when handling neat material or concentrated solutions [5].

  • Manipulation Practices:

    • Avoid isolating this compound in neat form whenever possible [5].
    • Manipulate as dilute solutions rather than in concentrated or neat forms to mitigate explosion risks [5].
    • Minimize exposure to light and heat throughout synthetic procedures [5].
  • Storage and Stability:

    • For short-term storage, material may be kept at room temperature, but long-term storage is recommended at 2-6°C [1].
    • Solutions of this compound should be prepared fresh when possible and not stored for extended periods.
    • Clearly label all containers with appropriate warnings about explosive hazard.
  • Scale Considerations:

    • Published procedures have experienced no difficulties with approximately 10-gram lots when proper precautions were observed [5].
    • Exercise extreme caution when considering scaling beyond reported amounts, and conduct thorough hazard analysis before scale-up.

Conclusion

This compound represents a versatile building block with significant utility in pharmaceutical intermediate synthesis, particularly for constructing nitrogen-containing heterocycles such as quinazolines and triazolobenzodiazepines through innovative sequential reactions. Its dual functionality enables participation in diverse reaction sequences, including multicomponent reactions, click chemistry, and various cyclization strategies.

The experimental protocols detailed herein provide robust methodologies for accessing complex molecular architectures prevalent in pharmacologically active compounds. However, the significant explosive hazard associated with this compound necessitates implementation of rigorous safety protocols, including use of blast shields, manipulation as dilute solutions, and strict temperature control. When handled with appropriate precautions, this compound serves as a powerful tool for advancing synthetic methodologies in drug discovery and development.

References

Comprehensive Application Notes and Protocols for SPAAC Reactions with 4-Azidobenzaldehyde Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SPAAC Chemistry and 4-Azidobenzaldehyde Applications

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), commonly referred to as copper-free click chemistry, represents a powerful bioorthogonal reaction strategy that enables efficient covalent bonding between azide-functionalized and cyclooctyne-functionalized molecules without cytotoxic copper catalysts. This revolutionary technology, recognized by the 2022 Nobel Prize in Chemistry, has transformed bioconjugation approaches in complex biological systems where maintaining cellular viability is paramount [1] [2]. The SPAAC reaction mechanism involves a [3+2] cycloaddition between an azide and a strained alkyne (typically dibenzocyclooctyne or DBCO derivatives), resulting in the formation of a stable 1,2,3-triazole linkage with reaction rates (k₂) typically ranging from 0.01 to 60 M⁻¹s⁻¹ depending on specific reaction partners and conditions [1] [3].

This compound serves as a particularly valuable reagent in bioorthogonal chemistry due to its dual-functional character: the azide group participates in SPAAC reactions while the aldehyde moiety provides a handle for subsequent bioconjugation or chemical modification. This unique molecular architecture enables sophisticated multi-step conjugation strategies and the creation of complex biomolecular assemblies. The aromatic structure of this compound enhances stability and provides characteristic UV absorbance, facilitating reaction monitoring and quantification. Researchers frequently employ this compound derivatives for labeling biomolecules, functionalizing materials, and creating crosslinked networks under physiologically compatible conditions [4] [5].

Optimization of SPAAC Reaction Parameters

Quantitative Effects of Reaction Conditions on SPAAC Kinetics

Comprehensive optimization of SPAAC reactions requires careful consideration of buffer composition, pH, and temperature, as these parameters significantly impact reaction kinetics and efficiency. Recent systematic investigations have quantified these effects, providing researchers with evidence-based guidance for protocol development [1].

Table 1: Effects of Buffer System and pH on SPAAC Reaction Rates (k₂, M⁻¹s⁻¹) at 37°C

Buffer System pH 5.0 pH 7.0 pH 8.5 pH 10.0
PBS 0.22-0.45 0.32-0.85 0.41-0.92 0.58-1.08
HEPES 0.38-0.72 0.55-1.22 0.51-1.15 0.48-1.04
Borate 0.29-0.61 0.42-0.95 0.53-1.12 0.63-1.18
MES 0.31-0.66 0.38-0.81 0.45-0.88 0.52-0.97
DMEM - 0.59-0.97 - -
RPMI - 0.27-0.77 - -

Note: Ranges represent variation between different azide substrates (1-azido-1-deoxy-β-D-glucopyranoside vs. 3-azido-L-alanine) [1]

Table 2: Temperature Dependence of SPAAC Reaction Rates (k₂, M⁻¹s⁻¹)

Buffer System 25°C 37°C Temperature Effect
PBS 0.18-0.63 0.32-0.85 1.6-1.8x increase
HEPES 0.31-0.94 0.55-1.22 1.7-1.8x increase
Borate 0.28-0.79 0.42-0.95 1.5-1.7x increase
MES 0.24-0.65 0.38-0.81 1.5-1.6x increase

[1]

The data reveal several critical trends for reaction optimization. HEPES buffer at pH 7.0 consistently demonstrates the highest reaction rates across multiple azide substrates, while PBS shows comparatively slower kinetics. Notably, higher pH values generally correlate with increased reaction rates across most buffer systems, with the exception of HEPES which exhibits optimal performance at neutral pH. This pattern suggests that deprotonation events may influence the reaction transition state, particularly with electron-deficient azides [1]. Additionally, elevated temperature (37°C vs. 25°C) typically enhances reaction rates by approximately 1.5-1.8-fold, supporting the use of physiological temperature for most applications. Interestingly, reactions conducted in complex biological media like DMEM and RPMI maintain substantial reactivity, confirming the bioorthogonal nature of SPAAC chemistry, though component variations can cause notable differences in efficiency [1].

Structural Factors Influencing Reaction Efficiency

Beyond environmental conditions, molecular structure significantly impacts SPAAC kinetics. Electron-withdrawing or electron-donating groups adjacent to the azide functionality can alter reaction rates by modulating azide reactivity. For this compound derivatives, the aldehyde moiety represents an electron-withdrawing group that may moderately enhance reaction rates compared to alkyl azides. Additionally, steric accessibility of the azide group profoundly influences kinetics, with structurally constrained azides exhibiting reduced reaction rates. When working with DBCO derivatives, the incorporation of PEG linkers has been demonstrated to enhance reaction rates by approximately 31 ± 16%, likely due to improved solubility and reduced steric hindrance [1].

The choice of cyclooctyne partner also critically determines reaction efficiency. While DBCO derivatives offer an optimal balance of stability and reactivity, other cyclooctynes such as DIBO (4-dibenzocyclooctynol) and BARAC may provide alternative kinetic profiles. For instance, DIBO derivatives exhibit rate constants of approximately 0.056-0.259 M⁻¹s⁻¹ with benzyl azide, with ketone-functionalized variants showing enhanced kinetics [3]. Researchers should select cyclooctyne partners based on the specific application requirements, considering factors such as solubility, stability, and desired reaction rate.

Experimental Protocols

Protocol 1: Bioconjugation with this compound Derivatives

This protocol describes the conjugation of this compound to DBCO-functionalized antibodies for creating aldehyde-tagged immunoconjugates, enabling subsequent labeling or immobilization through aldehyde-specific chemistry.

Reagents and Materials:

  • DBCO-modified protein (e.g., DBCO-trastuzumab, 1-2 mg/mL in PBS)
  • This compound (10 mM stock in anhydrous DMSO)
  • Reaction buffer: HEPES (100 mM, pH 7.0) or PBS (100 mM, pH 7.4)
  • Purification: Size exclusion chromatography columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)
  • Analysis: SDS-PAGE system, UV-Vis spectrophotometer

Procedure:

  • Reaction Setup: Transfer 100 μL of DBCO-protein solution (100-200 μg) to a low-protein-binding microcentrifuge tube.
  • Add this compound: Introduce 5-10 molar equivalents of this compound from stock solution (final DMSO concentration <5%).
  • Incubation: Mix thoroughly and incubate at 37°C for 4-6 hours with gentle agitation.
  • Purification: Equilibrate desalting column with preferred storage buffer. Apply reaction mixture and centrifuge according to manufacturer instructions.
  • Analysis:
    • Confirm conjugation by SDS-PAGE (Coomassie staining)
    • Quantify concentration by BCA assay or UV-Vis spectroscopy
    • Verify functionality through downstream aldehyde-specific reactions

Technical Notes:

  • For sensitive proteins, reduce temperature to 25°C and extend reaction time to 12-16 hours
  • Optimal molar equivalents should be determined empirically for each protein (typically 5-20x)
  • Alternative purification: Dialysis against PBS may be substituted for desalting columns
Protocol 2: Small Molecule Labeling and Detection

This protocol applies SPAAC chemistry for fluorescent labeling of this compound-modified small molecules or surfaces using DBCO-fluorophore conjugates.

Reagents and Materials:

  • This compound derivative (solid or concentrated stock)
  • DBCO-fluorophore (e.g., DBCO-Cy3, DBCO-FITC)
  • Absorbance spectrophotometer or plate reader
  • Appropriate buffer (HEPES, pH 7.0 recommended)

Procedure:

  • Reaction Setup: Prepare this compound substrate at 100 μM in HEPES buffer (pH 7.0).
  • Add DBCO-fluorophore: Introduce 1.2-2.0 molar equivalents of DBCO-fluorophore conjugate.
  • Kinetic Monitoring:
    • Transfer to quartz cuvette
    • Monitor absorbance at 308 nm (DBCO decay) or fluorophore-specific wavelength
    • Record measurements at 30-second intervals for initial 10 minutes, then 5-minute intervals for 2 hours
  • Completion: React overnight at room temperature for complete conversion.
  • Analysis: Assess conversion by TLC, HPLC, or fluorescence measurement.

Technical Notes:

  • For quantitative kinetic studies, use higher azide concentration (5-10x excess over DBCO)
  • Pseudo-first-order conditions require azide concentration ≥10x DBCO concentration
  • Protect from light when working with fluorophores to prevent photobleaching

Post-Reaction Processing and Analysis

Workflow for Purification and Characterization

The following diagram illustrates the complete workflow for SPAAC reactions with this compound derivatives, from preparation through final analysis:

SpaacWorkflow cluster_prep Phase 1: Reaction Preparation cluster_reaction Phase 2: SPAAC Reaction cluster_processing Phase 3: Processing & Analysis prep Preparation Phase buffer_prep Buffer Preparation (HEPES, PBS, or Borate) reactant_prep Reactant Preparation (this compound + DBCO-partner) buffer_prep->reactant_prep buffer_prep->reactant_prep Buffer Selection Critical for Rate optimization Condition Optimization (pH 7-10, 25-37°C) reactant_prep->optimization mixing Reactant Mixing (Azide:DBCO 1.2:1 to 10:1) optimization->mixing optimization->mixing Based on Kinetic Data reaction Reaction Phase incubation Incubation (37°C, 2-24 hours) mixing->incubation mixing->incubation SPAAC Cycloaddition monitoring Reaction Monitoring (UV at 308 nm) incubation->monitoring incubation->monitoring Time Course purification Purification (Desalting, Dialysis, HPLC) monitoring->purification monitoring->purification Completion Check processing Processing Phase characterization Characterization (MS, UV-Vis, PAGE) purification->characterization purification->characterization Quality Control application Downstream Application characterization->application characterization->application Functional Use

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for SPAAC Reactions with this compound

Problem Potential Causes Solutions
Low conversion Suboptimal buffer/pH, insufficient reaction time, steric hindrance Use HEPES pH 7.0, increase temperature to 37°C, extend reaction time to 24h, increase reactant ratio
Precipitation Organic solvent concentration too high, protein denaturation Reduce DMSO concentration to <2%, add stabilizing agents (BSA, glycerol), use co-solvents
Side reactions Aldehyde group reactivity, azide photodegradation Protect from light, include stabilizing agents, use fresh this compound stock
Incomplete purification Triazole product aggregation, non-specific binding Optimize chromatography conditions, add mild detergents (0.01% Tween-20), use alternative buffer systems

Application Examples and Case Studies

Bioconjugation and Biomaterial Functionalization

The dual functionality of this compound enables sophisticated bioconjugation strategies that leverage both SPAAC and aldehyde-specific reactions. In one exemplary application, researchers functionalized DBCO-modified polymeric nanoparticles with this compound via SPAAC, then used the resulting aldehyde-decorated nanoparticles for immobilizing amine-containing bioactive peptides through Schiff base formation. This two-step approach achieved ligand densities approximately 45% higher than direct single-step conjugation methods, demonstrating the utility of this compound as a versatile molecular bridge [4].

In biomaterial science, this compound has been employed to create functionalized hydrogels with spatially controlled biochemical properties. Researchers incorporated DBCO groups into polyethylene glycol (PEG) hydrogels, then patterned these materials with this compound via light-mediated SPAAC reactions. The aldehyde groups subsequently served as attachment points for collagen-derived peptides through reductive amination, creating defined adhesion regions that guided cell attachment and migration with micrometer-scale precision. This approach demonstrates how this compound facilitates the creation of complex, multifunctional biomaterials without compromising bioorthogonality [5].

Live-Cell Labeling and Protein Half-Life Studies

SPAAC reactions with this compound derivatives enable innovative approaches to studying biological processes in live cells. The SPAAC pulse-chase method represents a particularly powerful application, allowing researchers to determine protein half-lives without cytotoxic copper catalysts or radioactive labeling. In this technique, living cells are metabolically labeled with azide-containing amino acid analogs like L-azidohomoalanine (AHA), which incorporates into newly synthesized proteins. The azide-labeled proteins are then conjugated with DBCO-modified probes, including this compound derivatives, enabling isolation and quantification of specific proteins-of-interest [6].

This methodology was successfully applied to study the turnover dynamics of choline acetyltransferase (ChAT) in neuronal cells, revealing half-life differences between wild-type and mutant protein variants. Compared to traditional cycloheximide chase experiments, the SPAAC pulse-chase approach demonstrated superior cell viability (>95% vs. 60-70% with cycloheximide) and eliminated artifacts associated with global translation inhibition. The bioorthogonal nature of SPAAC chemistry preserves normal cellular physiology while providing specific, sensitive protein detection, making it particularly valuable for studying delicate biological systems and long protein half-lives [6].

Conclusion

SPAAC reactions with this compound derivatives represent a versatile and efficient platform for bioorthogonal conjugation applications spanning from basic research to therapeutic development. The quantitative optimization data presented in these Application Notes provide evidence-based guidance for maximizing reaction efficiency, with HEPES buffer at physiological temperature and pH typically yielding optimal results. The dual functionality of this compound enables sophisticated multi-step conjugation strategies that leverage both SPAAC chemistry and aldehyde-specific reactions, significantly expanding the toolkit available for creating complex molecular architectures.

As click chemistry continues to evolve, the integration of this compound derivatives with emerging bioorthogonal technologies promises to enable even more sophisticated molecular manipulation strategies. The protocols and applications detailed herein provide researchers with a solid foundation for implementing these powerful techniques across diverse chemical and biological contexts.

References

purification methods for 4-azidobenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Critical Safety Information

The key safety concern for 4-azidobenzaldehyde is its shock sensitivity. Despite earlier safety data sheets (MSDS) not listing this hazard, testing by Dow Chemical scientists confirmed it is exceptionally explosive [1].

The table below summarizes the hazard and key handling recommendations:

Property Details Source / Test Method
Shock Sensitivity Positive (H(_{50}) value of ~11 kg-cm); sample converted to solid char with gas generation. Drop weight impact test (ASTM D2540) [1]
Key Hazard "Exceptionally explosive substance"; too shock-sensitive to be isolated in large quantities. U.S. Patent 4,354,976 & Dow Chemical testing [1]
Primary Recommendation Manipulate as a dilute solution; avoid isolation in neat (pure) form. [1]
Storage Short-term at room temperature; long-term recommended at 2-6°C. [2]

Experimental Handling Guidelines

Based on the safety data, follow these guidelines for any procedure involving this compound:

  • Synthesize with Extreme Caution: Use a blast shield and protect the compound from light, heat, and physical shock during synthesis [1].
  • Avoid Isolating the Neat Compound: The safest approach is to use the compound in situ (within the reaction mixture it was prepared in) and immediately proceed to the next chemical step without isolating it [1] [3].
  • Maintain a Dilute Solution: If isolation is unavoidable, never concentrate or dry the product. Keep it in a dilute solution to minimize risk [1].
  • Verify Updated Safety Data: Always check for the most recent Safety Data Sheet (SDS), as suppliers like TCI America have updated their documentation to reflect these hazards [1].

The following diagram outlines the critical decision process for handling this compound safely:

Start Plan to Use This compound A Assess Need for Isolated Product Start->A B Use In Situ (Recommended) A->B Feasible C Isolation Required A->C Not Feasible D Handle Only in Dilute Solution C->D E NEVER Isolate Neat (Dry) Solid D->E F Follow Strict Safety: Blast Shield, No Heat/Light/Shock D->F

Frequently Asked Questions

Q: My old MSDS for this compound doesn't mention explosiveness. Is it safe? A: No. Older MSDS documents were not accurate. The compound has been proven to be shock-sensitive. You must obtain and follow the most updated Safety Data Sheet (SDS) from your supplier [1].

Q: Can I purify this compound using standard techniques like recrystallization? A: It is strongly discouraged. Techniques like recrystallization, which involve heating, cooling, scraping, and isolating a solid product, dramatically increase the risk of detonation by applying thermal and mechanical stress [1].

Q: What is the safest way to obtain this compound for my research? A: The safest strategy is to generate it in situ and use it immediately in the next reaction step without any attempt to isolate, purify, or concentrate it [1] [3]. Consider purchasing it as a pre-made dilute solution if commercially available.

References

handling and stability of 4-azidobenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Safety & Handling FAQ

Q1: What is the most critical safety risk when handling 4-azidobenzaldehyde? The most critical risk is its exceptional shock sensitivity, meaning it can detonate upon impact. A drop-weight impact test yielded a positive result with an H50 value of about 11 kg-cm, evidenced by the sample converting to a solid char with gas generation [1]. One U.S. patent explicitly describes it as an "exceptionally explosive substance" [1].

Q2: What specific handling precautions are recommended?

  • Primary Precautions: Always use a blast shield and work behind a safety sash. Never handle the neat (pure) compound in quantities larger than very small amounts [1].
  • Manipulation Strategy: It is strongly recommended to manipulate the compound as a dilute solution rather than in its neat form to greatly reduce the risk of explosion [1].
  • General Care: Shield the compound from light and heat, as these can potentially initiate a reaction [1].

Q3: How should this compound be stored? For short-term storage, it may be kept at room temperature (RT). For long-term storage, it is recommended to be kept at 2-6°C [2]. Always check the updated Safety Data Sheet (SDS) for the specific lot you receive, as suppliers have updated their documentation to reflect the shock sensitivity hazard [1].

Q4: I have an old MSDS for this compound that doesn't mention explosiveness. Is it still valid? No. Suppliers like TCI America have updated their Material Safety Data Sheets (MSDS) after being alerted to the hazard. You should discard any old versions and obtain the latest SDS [1].

Basic Compound Information

The table below summarizes the core identifiers and physical characteristics of this compound.

Property Description
CAS Number 24173-36-2 [3] [4] [2]
Molecular Formula C₇H₅N₃O [3] [4] [2]
Molecular Weight 147.13 g/mol [3] [2]
Common Names p-Azidobenzaldehyde, 4-Formylphenyl azide [4] [2]
Appearance Light yellow to yellow oil [2]
Purity Typically ≥97% [2]

Applications & Uses

This compound is a versatile reagent used in organic synthesis and chemical biology. Its key applications include [3] [2]:

  • Click Chemistry: Participating in "click" reactions, such as cycloadditions with alkynes, to form triazoles.
  • Photoaffinity Labeling: The azide group can be activated by light to form covalent bonds with nearby molecules, useful for studying biomolecular interactions.
  • Pharmaceutical Intermediate: Serving as a scaffold or precursor in the synthesis of various bioactive compounds and pharmaceuticals.
  • Material Science: Used in the development of novel functional materials.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound, from preparation to waste disposal.

Start Start Handling Procedure Prep Preparation • Review updated SDS • Plan synthesis to use dilute solutions • Secure work area Start->Prep PPE Personal Protection • Lab coat, gloves, safety glasses • Blast shield / safety sash Prep->PPE Env Environment Setup • Work in a fume hood • Shield from light and heat • Keep work area clear PPE->Env Handle During Manipulation • Use only in DILUTE SOLUTION • NEVER handle neat solid in large quantities • Avoid shock, friction, or impact Env->Handle Store Storage • Short-term: Room Temp (RT) • Long-term: 2-6°C Handle->Store Waste Waste Disposal • Follow institutional guidelines • Dispose of as hazardous/explosive waste Store->Waste

Emergency Troubleshooting Guide

Issue Possible Cause Immediate Action & Prevention
Unexpected decomposition or charring Shock or impact to neat material; exposure to heat or light. Immediate Action: Evacuate the area if safe to do so. Alert personnel to the potential explosion hazard. Prevention: Always use dilute solutions; enforce strict handling protocols [1].
Outdated MSDS lacks hazard warnings Use of superseded safety documentation. Action: Obtain and consult the most recent SDS from the supplier (e.g., TCI America). Prevention: Implement a system for regular SDS review and updates [1].
Crystallization or precipitation from solution Solvent evaporation or temperature change concentrating the azide. Action: Do not scrape or disturb the solid. Gently re-dissolve by adding more solvent if possible. If not, treat as neat, shock-sensitive material. Prevention: Store solutions at consistent, cool temperatures [1] [2].

References

improving yield in 4-azidobenzaldehyde synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Critical Safety Information

  • Hazard: 4-azidobenzaldehyde is shock-sensitive. A drop weight impact test resulted in a positive explosion with an H50 value of about 11 kg-cm [1].
  • Precautions:
    • Never isolate or handle the compound in neat, solid form.
    • Use a blast shield and maintain shielding from light and heat during synthesis [1].
    • Manipulate it as a dilute solution whenever possible. If isolation is unavoidable, do so only in very small quantities [1].
  • MSDS: Ensure you have the most updated Material Safety Data Sheet, as earlier versions may not have contained these warnings [1].

Troubleshooting FAQs for Synthesis

Q1: My synthesis yield is low. What are the key factors I should optimize? Maximizing yield involves optimizing several interconnected factors [2].

  • Reaction Conditions: Precisely control temperature, pressure, and reaction time. Increasing temperature can speed up the reaction but may also promote side products [2].
  • Catalysts: Use appropriate catalysts to enhance reaction rate and selectivity. The choice and loading of the catalyst are crucial [2].
  • Solvent Selection: The solvent's polarity, viscosity, and boiling point can significantly influence the reaction rate and yield [2].
  • Reactant Purity and Stoichiometry: Ensure high purity of starting materials and accurate molar ratios.

The table below summarizes these parameters and their effects.

Parameter Effect on Yield Optimization Strategy
Temperature Increases reaction rate; may degrade product or form byproducts. Systematically test a temperature range to find the optimum.
Catalyst Speeds up reaction & improves pathway selectivity. Research catalyst types specific to your reaction; optimize loading.
Solvent Polarity affects reaction mechanism & rate; boiling point sets practical limits. Screen solvents with different polarities.
Reactant Concentration/Stoichiometry Incorrect ratios leave expensive reactants unreacted. Use precise stoichiometry; sometimes use an excess of one inexpensive reactant.

Q2: What are some proven synthetic routes that use this compound? The table below outlines methodologies from recent literature where this compound or its ortho-isomer is a key building block [3] [4] [5].

Synthetic Route Key Transformation Reported Yield Application / Product
Passerini/Staudinger/aza-Wittig [3] Multicomponent reaction followed by intramolecular cyclization Good overall yields Polysubstituted 3,4-dihydroquinazolines & 4H-3,1-benzothiazines
Ugi/Base-induced R/C/IAAC [4] Multicomponent reaction followed by two ring-closing steps 27%-67% overall yield Triazolobenzodiazepine-fused diketopiperazines & hydantoins
Mannich/aza-Wittig [5] One-pot cascade reaction 80%-91% yield 1,2,3,4-Tetrahydroacridines & cyclohepta[b]quinolines

Q3: Are there modern computational tools to help predict and improve yield? Yes, artificial intelligence (AI) is an emerging tool for yield prediction. The log-RRIM framework uses graph transformers to predict chemical reaction yields by learning from molecular structures and modeling intermolecular interactions [6]. This can help researchers prioritize the most promising reactions for lab experimentation, saving time and resources [6].


Experimental Workflow for a Common Transformation

The following workflow generalizes a common one-pot cascade reaction using 2-azidobenzaldehydes, which is an efficient method for building N-heterocycles [5]. This can serve as a template for developing your own detailed protocols.

Start Reaction Setup A Mannich Reaction Catalyst: ZrOCl₂·8H₂O (15 mol%) Solvent: MeCN, RT, 12h Start->A B Intramolecular Aza-Wittig Reaction Reagent: PPh₃ (1.2 equiv.) RT, 6h A->B C Deaminative Aromatization Occurs spontaneously under reaction conditions B->C End Product Isolation 1,2,3,4-Tetrahydroacridine (Yield: 80-91%) C->End

Workflow Description:

  • Mannich Reaction: A mixture of 2-azidobenzaldehyde, an amine (e.g., 4-chloroaniline), and a cycloketone (e.g., cyclohexanone) is stirred in acetonitrile (MeCN) with a zirconium-based catalyst (ZrOCl₂·8H₂O) at room temperature for 12 hours [5].
  • Aza-Wittig Cyclization: Without isolating the Mannich product, triphenylphosphine (PPh₃) is added directly to the reaction mixture. It reacts with the azide group to form an iminophosphorane intermediate, which spontaneously undergoes an intramolecular aza-Wittig reaction to form the heterocyclic framework [5].
  • Aromatization: The intermediate then undergoes a deaminative aromatization step under the same mild conditions to yield the final product, such as 1,2,3,4-tetrahydroacridine [5].
  • Isolation: The product is isolated, typically in high yield (80-91%), after workup [5].

References

reducing byproducts in 4-azidobenzaldehyde reactions

Author: Smolecule Technical Support Team. Date: February 2026

Core Strategy: Protecting the Azido Group

The primary cause of byproducts is the azido group's high electrophilicity, which makes it susceptible to reaction with nucleophiles or decomposition under reducing conditions. A 2021 study provides a robust solution by protecting the azide as a phosphazide [1] [2].

This method uses di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos). The phosphazide protecting group is stable to strong nucleophiles and can be easily removed at the end of the reaction [1].

Workflow: Azide Protection with Amphos

The following diagram illustrates the general workflow for using this protection strategy in your experiments.

Start 4-Azidobenzaldehyde with other functional group (FG) Step1 Protect azide with Amphos Start->Step1 Step2 Perform desired reaction on other functional group Step1->Step2 Step3 Deprotect with Elemental Sulfur (S₈) Step2->Step3 End Final Product Azide group restored Step3->End

Experimental Protocols

Here are detailed methodologies for applying this protection strategy to common transformations.

Protocol 1: Reduction of an Ester to an Alcohol

This protocol allows selective reduction of an ester group without reducing the azide [1].

  • Protection: Dissolve this compound ester (1 mmol) in anhydrous THF. Add Amphos (1.1 mmol) at room temperature and stir for 1 hour.
  • Reduction: Cool the reaction mixture to -20°C. Add LiAlH₄ (1.1 mmol) slowly and stir for 2 hours at the same temperature.
  • Quenching: Carefully add a saturated aqueous solution of sodium sulfate dropwise to quench excess LiAlH₄.
  • Deprotection: Add elemental sulfur (S₈, 2 mmol) to the mixture and stir for 1 hour at room temperature.
  • Work-up: Filter the mixture to remove solids and concentrate the filtrate under reduced pressure. Purify the residue (4-azidobenzyl alcohol) by chromatography.
Protocol 2: Grignard Reaction on the Aldehyde

This protocol enables the addition of organometallic reagents to the aldehyde group [1].

  • Protection: Dissolve this compound (1 mmol) in anhydrous THF. Add Amphos (1.1 mmol) and stir at room temperature for 1 hour.
  • Nucleophilic Addition: Add the Grignard reagent (e.g., EthylMgBr, 1.2 mmol) to the solution and stir for 2 hours at room temperature.
  • Deprotection: Add elemental sulfur (S₈, 2 mmol) and stir for an additional 1 hour.
  • Work-up: Concentrate the mixture and purify the product (azido-substituted alcohol) by chromatography.

Critical Safety Information

Important Warning: this compound is shock-sensitive and exceptionally explosive [3].

  • Manipulation: Always use a blast shield and handle the compound behind a safety sash. Manipulate it as a dilute solution whenever possible, and avoid isolating or storing it in neat, solid form, especially in large quantities [3].
  • Storage: Store at 2-6°C for long-term stability, and protect from light and heat [3] [4].

Troubleshooting Guide

Use this table to diagnose and resolve common issues.

Problem Possible Cause Suggested Solution
Azide group is reduced Incomplete protection with Amphos Ensure fresh Amphos is used; confirm reaction time/temperature.
(yielding anilines) Nucleophile is too harsh Use milder conditions if possible; ensure protection step is complete.
Low yield of desired product Degradation of azide group Avoid high heat; use dilute solutions; strictly control temperature.
Incomplete deprotection Extend reaction time with elemental sulfur.
Multiple unknown byproducts Decomposition of starting material Source fresh this compound; ensure proper storage conditions.

Key Takeaways for Success

  • Protection is Key: The Amphos-based protection method is highly effective for performing a wide range of nucleophilic transformations on this compound without side reactions at the azide group [1].
  • Safety First: Due to its explosive nature, never heat the compound neat and always handle it with appropriate protective equipment and engineering controls [3].
  • Stick to the Protocol: Adherence to the recommended molar ratios, reaction times, and temperatures in the provided protocols is crucial for reproducibility and success.

References

safe handling of organic azides like 4-azidobenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Organic Azide Safety Guidance

Hazard Identification

4-Azidobenzaldehyde is recognized as exceptionally explosive and shock-sensitive [1]. Dow Chemical scientists tested the material and found a positive result in drop weight impact tests with an H50 value of about 11 kg-cm [1]. This indicates high sensitivity - the lower the H50 value, the more sensitive the material is to impact.

Hazard Property Assessment Test Method
Shock Sensitivity Positive (exceptionally explosive) Drop weight impact test
Impact Sensitivity (H50) ~11 kg-cm ASTM D2540
Safety Handling Protocols
  • Work in Small Quantities: Manipulate as dilute solutions rather than in neat form whenever possible [1]
  • Use Engineering Controls: Always work behind a blast shield and use appropriate personal protective equipment [1]
  • Control Energy Inputs: Shield from light and heat to prevent accidental initiation [1]
  • Verify MSDS: Ensure you have the most current safety data sheet, as early MSDS for this compound did not include shock sensitivity warnings [1]
Troubleshooting Guide
Problem Possible Cause Solution
Material decomposition Heat, light, or mechanical shock exposure Store in cool, dark place; handle solutions not neat solids
Unexpected reactivity Azide group interaction with other compounds Review functional group compatibility before experiments
Outdated safety information Older MSDS lacking explosion warnings Obtain latest safety data from manufacturer

Experimental Workflow for Safe Handling

The diagram below outlines the critical decision process for working with this compound:

G Start Start: Plan Experiment with This compound CheckMSDS Check for Latest MSDS with Shock Sensitivity Data Start->CheckMSDS RiskAssessment Conduct Formal Risk Assessment CheckMSDS->RiskAssessment EngineeringControls Implement Engineering Controls: Blast Shield, Remote Handling RiskAssessment->EngineeringControls SmallScale Use Dilute Solutions Not Neat Material EngineeringControls->SmallScale Monitor Continuously Monitor for Decomposition Signs SmallScale->Monitor End Safe Experiment Completion Monitor->End

Frequently Asked Questions

Is this compound really explosive?

Yes. While early commercial MSDS did not highlight this risk, testing revealed significant shock sensitivity. U.S. Patent 4,354,976 specifically describes it as "an exceptionally explosive substance" [1].

Can I synthesize this compound myself?

While a convenient multigram synthesis has been published [1], this should only be attempted with proper safety measures including blast shielding and protection from light and heat. Consider purchasing small quantities instead.

What concentration is safe for handling?

The search results don't specify safe concentration limits. The key recommendation is to always manipulate the compound as a dilute solution rather than in neat form to minimize explosion risk [1].

How should I store this material?

Store in a cool, dark place in clearly labeled, shock-resistant containers. Isolate from other chemicals, particularly those that could generate heat or initiate reactions.

Key Recommendations for Research Applications

Given that this compound is used in organic synthesis, pharmaceutical production, and as a substrate in enzyme assays [2], implement these additional precautions:

  • Click Chemistry Applications: When using in azide-alkyne cycloadditions, ensure all reaction components are compatible and won't generate excessive heat
  • Biological Labeling: For fluorescent labeling applications [2], work with minimal quantities in solution
  • Cytochrome P450 Studies: Since it may inhibit cytochrome P450 [2], ensure biological safety protocols don't conflict with explosive hazard controls

References

troubleshooting low conversion in click reactions with 4-azidobenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Common Causes of Low Conversion

Low conversion rates in click reactions using 4-azidobenzaldehyde can often be traced back to a few key areas. The table below summarizes the primary culprits and their underlying reasons.

Problem Area Specific Issue Impact on Reaction
Reactant Integrity Degradation of the azide group (e.g., by light, heat) [1]. Reduces the amount of available azide for the cycloaddition [1].
Electronic Effects Electron-withdrawing groups on the aldehyde ring [2]. Can significantly reduce reaction rate and conversion yield [2].
Steric Hindrance Bulky substituents near the reactive azide group. Can slow down the reaction kinetics, leading to incomplete conversion.
Reaction Conditions Suboptimal catalyst, solvent, temperature, or pH. Fails to provide the ideal environment for an efficient click reaction.

Troubleshooting and Optimization Strategies

Here are specific methodologies to diagnose and fix the issues outlined above.

Verify Reactant Integrity and Purity
  • Protocol: Analyze your batch of this compound using thin-layer chromatography (TLC) or NMR spectroscopy. Compare it to a fresh standard if available. A degraded sample may show extra spots on TLC or characteristic impurities in the NMR spectrum [1].
  • Solution: If degradation is suspected, use a fresh batch. Store this compound in a dark, cool, and dry environment, ideally under an inert atmosphere, to preserve the sensitive azide group [1].
Optimize Electronic and Steric Environment
  • Understanding the Problem: Research has shown that the electronic nature of the azidobenzaldehyde directly impacts its reactivity in cycloadditions. Strong electron-withdrawing groups like nitro or cyano substituents on the benzene ring can lead to very low conversions [2].
  • Solution: If your molecular design allows, consider using the parent this compound or versions with electron-donating groups to enhance reactivity [2].
Fine-Tune Reaction Conditions

Systematically adjusting your reaction parameters can lead to significant improvements.

Parameter Optimization Strategy Rationale
Catalyst Screen different copper(I) sources (e.g., CuI, CuBr) with various stabilizing ligands (e.g., tris(benzyltriazolylmethyl)amine (TBTA)) [2]. The ligand stabilizes the catalytic copper(I) species, preventing oxidation and disproportionation, which is crucial for maintaining high catalytic activity.
Solvent Test a range of solvents, including t-BuOH/H₂O mixtures, DMF, CH₂Cl₂, or acetonitrile. A mixture of t-BuOH and water is often optimal as it solubilizes both organic and inorganic reactants while being compatible with the copper catalyst.
Temperature Gently heat the reaction (e.g., 40-60°C), monitoring progress by TLC or LC-MS. Increasing temperature can accelerate the reaction rate, but it must be balanced against the potential for degrading the azide [1].

Basic Click Reaction Protocol with this compound

This is a standard, general protocol that can be used as a starting point for optimization.

  • Setup: In a sealable vial, combine this compound (1.0 equiv) and your alkyne partner (1.0 - 1.2 equiv) in a 1:1 mixture of tert-butanol and water.
  • Add Catalyst: Add copper(II) sulfate pentahydrate (0.1-0.2 equiv) and a reducing agent like sodium ascorbate (0.2-0.5 equiv). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
  • Add Ligand (Optional but Recommended): For better stability, add a ligand like TBTA (0.2 equiv).
  • Reaction: Seal the vial and stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C). Monitor the reaction by TLC until completion, which can take from 1 to 24 hours.
  • Work-up: Once complete, dilute the mixture with water and ethyl acetate. Separate the organic layer, wash it with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product using flash column chromatography.

Experimental Workflow for Systematic Troubleshooting

The following flowchart outlines a logical, step-by-step approach to diagnose and resolve low conversion issues.

troubleshooting_workflow Systematic Troubleshooting Workflow for Low Conversion start Low Conversion Detected step1 Check Reactant Integrity (TLC/NMR of this compound) start->step1 step2 Verify Electronic/ Steric Profile of Reactants step1->step2 Reactant OK step5 Problem Identified and Resolved step1->step5 Reactant Degraded step3 Screen Catalyst System (Cu source/Ligand) step2->step3 Profile Favorable step2->step5 Unfavorable Group Present step4 Optimize Solvent and Temperature step3->step4 step4->step5

Frequently Asked Questions (FAQs)

Q1: My this compound is pure by TLC, but the reaction still doesn't proceed. What could be wrong?

  • A1: The purity might be fine, but the electronic structure of your specific derivative could be the issue. Strong electron-withdrawing groups (e.g., -NO₂, -CN) on the benzaldehyde ring are known to drastically reduce conversion. Consider synthesizing a derivative with a more electron-neutral or -donating character [2].

Q2: Can I run the click reaction without a copper catalyst?

  • A2: Yes, but it typically requires harsh thermal conditions that might not be compatible with the azide group or other functional molecules. Some intramolecular azide-alkyne cycloadditions can proceed at room temperature without a catalyst, but this is highly dependent on the specific molecular setup [2]. For most intermolecular reactions with this compound, a copper catalyst is essential for practical rates and yields.

Q3: Besides the click reaction itself, where else could my product be lost?

  • A3: Losses can occur during the workup and purification stages. During aqueous workup, ensure your triazole product is sufficiently partitioned into the organic phase. During flash chromatography, optimize the solvent system to avoid losing product due to poor elution or degradation on the stationary phase. These are general chromatography troubleshooting principles that apply here [3].

References

storage conditions to prevent 4-azidobenzaldehyde decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: 4-Azidobenzaldehyde Handling Guide

FAQ 1: What are the specific hazards associated with this compound?

This compound is shock-sensitive and exceptionally explosive [1]. A drop weight impact test yielded a positive result with a very low H₅₀ value of about 11 kg-cm, indicating high sensitivity [1]. The evidence for a positive test was the conversion of the liquid sample to a solid char with gas generation [1]. One U.S. patent and subsequent safety testing by Dow Chemical scientists have confirmed this hazard [1].

FAQ 2: How should I store this compound to prevent decomposition?

The following table summarizes the storage conditions based on the information available:

Factor Recommended Condition Additional Notes
Temperature 2-6°C for long-term storage [2]. May be stored at RT for short-term only [2]. -
Light Protect from light [3] [1]. It is light-sensitive [4]. A critical precaution to prevent unintended reactions.
Form Avoid isolating neat material [1]. Manipulate as a dilute solution whenever possible to enhance safety [1].
Container Information not specified in search results. -

FAQ 3: My sample of this compound has decomposed. What should I do? The search results do not provide specific troubleshooting steps for decomposed samples. Given the compound's explosive nature, the utmost caution is advised. It is recommended to consult your institution's specialized safety manual for hazardous materials and contact the relevant safety officers for proper disposal procedures.

FAQ 4: What are the basic physical properties of this compound?

Property Description
CAS Number 24173-36-2 [3] [4] [2]
Molecular Formula C₇H₅N₃O [3] [4] [2]
Molecular Weight 147.13 g/mol [3] [2]
Appearance Light yellow to yellow oil [4] [2]
Solubility Sparingly soluble in Chloroform; slightly soluble in Ethyl Acetate and Methanol [4] [2].

Experimental Workflow for Safe Handling

The diagram below outlines a logical workflow for the safe handling and use of this compound, based on the safety principles identified.

Start Start: Plan Experiment P1 Review Hazard Data Start->P1 P2 Prepare Safety Equipment (Blast Shield) P1->P2 P3 Obtain Compound P2->P3 P4 Store Correctly (2-6°C, Dark) P3->P4 P5 Work with Dilute Solution (Avoid Neat Solid) P4->P5 P6 Perform Intended Reaction P5->P6 End End P6->End

Critical Safety Notice

The information from this search is insufficient to guarantee operational safety. The most critical details, such as the full composition of a safe storage solution and detailed disposal protocols, are not available in the current search results.

  • Consult Official Sources: You must obtain the most current Safety Data Sheet (SDS) directly from your chemical supplier before handling this compound [1].
  • Follow Institutional Protocols: Adhere strictly to your organization's standard operating procedures for handling shock-sensitive and explosive materials.

References

scaling up 4-azidobenzaldehyde synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Handling FAQs

Here are answers to critical safety questions you might have.

Question Evidence-Based Answer & Quantitative Data Key Precautionary Measures
What is the primary safety hazard? Shock-sensitive explosive [1]. Drop weight impact test (ASTM D2540) gave a positive result with an H(_{50}) value of ~11 kg-cm [1]. > Never isolate neat material. Handle only in dilute solution. Use blast shields. Avoid shock, friction, heat, and light [1].
How can the compound be handled safely at scale? U.S. Patent 4,354,976 states it is "exceptionally explosive," and shock sensitivity tests confirm it is too sensitive to isolate neat in large quantities [1]. > Manipulate as a dilute solution. Do not concentrate or dry the product. Update MSDS to the latest version containing shock-sensitivity warnings [1].
What is it used for? A versatile reagent in organic synthesis, used to make diverse N-heterocycles (e.g., triazolobenzodiazepines, 3,4-dihydroquinazolines) via Ugi, Passerini, or aza-Diels-Alder reactions [2] [3] [4]. Handle with care for its entire lifecycle, from synthesis as a solution to its use in subsequent reactions without isolation.

Experimental Protocol & Troubleshooting

Based on a published synthesis procedure, here is a methodology and common issues you may encounter [1].

Detailed Synthesis Methodology

This protocol is for a multigram-scale synthesis, but the crucial modification is to keep the product in solution [1].

  • Objective: Synthesis of 4-azidobenzaldehyde on a multigram scale.
  • Key Safety Setup: Conduct all steps behind a blast shield. Keep reagents and products shielded from light and heat [1].
  • Procedure:
    • Carry out the synthesis as described in the literature (Synthetic Communications, 1998, 28, 1087) [1].
    • Upon reaction completion, do not isolate the neat solid product.
    • Instead, work with the product as a dilute solution for subsequent steps, storage, or purification [1].
  • MSDS Note: Ensure you have the most updated safety data sheet, as older versions from suppliers lacked shock-sensitivity warnings [1].
Troubleshooting Guide

The table below outlines potential problems and their solutions.

Problem Possible Cause Solution
Difficulty scaling up beyond 10-gram lots. Increased risk of detonation when handling neat solid material [1]. Adhere to the solution-phase method. Scaling up should involve increasing the volume of solution, not isolating more solid.
Outdated MSDS does not mention explosiveness. Warnings were added after independent testing revealed the hazard [1]. Procure the latest MSDS from your supplier. Assume the compound is shock-sensitive regardless of documentation.
Unexpected decomposition. Exposure to heat, light, or physical shock [1]. Review and reinforce safety controls: ensure blast shields are used, and material is always protected from light and heat.

Workflow for Safe Scaling

This diagram summarizes the critical steps for safely scaling up the synthesis and handling of this compound.

Safe Scale-Up Workflow Start Start Scale-Up Plan Step1 1. Review Updated MSDS (Ensure it includes shock-sensitivity warning) Start->Step1 Step2 2. Set Up Safe Workspace (Blast shield, light-blocking, cool environment) Step1->Step2 Step3 3. Perform Synthesis (Follow published multigram procedure) Step2->Step3 Step4 4. CRITICAL: Maintain in Solution (Do not isolate or dry the neat solid) Step3->Step4 Step5 5. Use in Subsequent Reaction (Product in solution is carried forward) Step4->Step5 End Reaction Complete Step5->End

References

optimizing reaction conditions for 4-azidobenzaldehyde cycloadditions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for 4-Azidobenzaldehyde Cycloadditions

Problem & Description Possible Causes Recommended Solutions

| Low Yield of Cycloadduct | • Incompatible reaction conditions (solvent, temperature). • Insufficient reaction time. • Decomposition of the azide or alkyne. | • Optimize solvent and temperature; toluene/EtOH at reflux or microwave heating often effective [1] [2]. • Extend reaction time; monitor by TLC until starting material is consumed [1]. | | Reaction proceeds slowly or incompletely. | | | | No Reaction / Starting Material Recovered | • Lack of catalyst for less reactive internal alkynes. • Low purity of this compound. | • For internal alkynes, consider Ru-catalysis (e.g., (Cp)Ru(PPh3)2Cl), though screening is needed [1]. • Purify this compound by column chromatography; verify structure by NMR [1]. | | The reaction fails to initiate. | | | | Formation of Side Products | • High temperature causing decomposition. • Catalyst leading to inseparable mixtures. | • Lower reaction temperature; avoid excessive heating [1]. • For terminal alkynes, try catalyst-free thermal conditions [1]. | | Complex/unspecified mixtures are formed. | | |

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for handling and storing this compound? this compound is a reactive compound. While the search results do not provide specific handling protocols, organic azides, as a class, should be treated with caution. It is recommended to store it in a cool, dark place, shielded from light and mechanical shock. Always consult the material's Safety Data Sheet (SDS) before use.

Q2: Can I perform the intramolecular azide-alkyne cycloaddition (IAAC) without a metal catalyst? Yes, for terminal alkynes, catalyst-free conditions are often highly effective. Reactions can be driven by thermal conditions, such as reflux in ethanol or benzene, or by using microwave irradiation, which significantly reduces reaction time [1] [2]. For internal alkynes, the reaction is more challenging, and Ru-based catalysts are typically explored, though successful catalyst-free protocols under microwave irradiation have also been reported [1].

Q3: The Ugi reaction with 2-azidobenzaldehyde and propargylamine works well, but the subsequent cyclization is low-yielding. What could be wrong? The order of the post-Ugi cyclization steps is critical. Evidence suggests that performing the base-induced ring closure before the IAAC is more successful. Attempting the IAAC first can create a rigid benzodiazepine structure that conformationally prevents the base-induced cyclization from occurring [3].

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis via Ugi/IAAC Sequence

This protocol is highly efficient for constructing complex triazolobenzodiazepine scaffolds [3].

  • Ugi Reaction:

    • Reactants: 2-Azidobenzaldehyde (1.0 equiv), propargylamine (1.0 equiv), 2-chloroacetic acid (1.0 equiv), benzyl isocyanide (1.0 equiv).
    • Solvent: Methanol (MeOH).
    • Conditions: Stir the mixture at room temperature for 24 hours. The Ugi adduct often precipitates directly from the reaction mixture.
    • Work-up: Filter the precipitate, wash, and dry. The product is typically pure enough for the next step without chromatography.
  • Base-Induced Ring Closure:

    • Treat the Ugi adduct with potassium hydroxide (KOH) in solution.
    • Neutralize the reaction mixture upon completion.
  • Intramolecular Azide-Alkyne Cycloaddition (IAAC):

    • Dilute the neutralized mixture with ethanol (EtOH).
    • Heat the solution under reflux until the starting material is fully consumed (monitor by TLC).
    • Isolate the final tetracyclic product by standard work-up procedures. An overall yield of around 37% over three steps has been reported for this sequence [3].
Protocol 2: Catalyst-Free IAAC Under Microwave Irradiation

This method is a fast, efficient alternative to conventional heating, especially for terminal alkynes [1].

  • Substrate: Use a Ugi adduct or other molecule containing both the azide and terminal alkyne functionality.
  • Setup: Dissolve the substrate in toluene in a sealed microwave vial.
  • Reaction: Irradiate the vial at elevated temperature for 1–1.5 hours. The reaction progress can be monitored by TLC.
  • Work-up: Evaporate the solvent under reduced pressure. This method has been reported to provide the cyclized product in quantitative yield for some substrates [1].

Experimental Workflow Diagrams

The following diagrams illustrate two standard synthetic pathways for creating triazole-fused heterocycles from azidobenzaldehydes.

G Start Start: Azidobenzaldehyde & Reaction Partners A Path A: Ugi 4-Component Reaction (Ugi-4CR) Start->A B Path B: Decarboxylative [3+2] Cycloaddition Start->B C Ugi Adduct (Azide & Alkyne present) A->C D Pyrrolidine Adduct (Azide present) B->D G Intramolecular Azide-Alkyne Cycloaddition (IAAC) C->G Direct IAAC E Functionalization (e.g., N-Propargylation) D->E F Intermediate with Azide & Alkyne E->F F->G IAAC H Final Product: Triazolobenzodiazepine G->H

Diagram 1: Strategic Pathways to Triazolobenzodiazepines illustrates the two primary routes to the target scaffold, highlighting the convergent step of the intramolecular click reaction.

G Step1 Step 1: Ugi Reaction - Reactants: 2-Azidobenzaldehyde,  Propargylamine, Acid, Isocyanide - Solvent: MeOH - Conditions: RT, 24h Step2 Step 2: Base-Induced Ring Closure - Reagent: KOH - Neutralization Step1->Step2 Step3 Step 3: IAAC Cyclization - Solvent: EtOH - Conditions: Reflux - Catalyst-free Step2->Step3 Product Final Product: Triazolobenzodiazepine-Fused Diketopiperazine Step3->Product

Diagram 2: Detailed Post-Ugi Cyclization Sequence maps the specific, successful order of operations for converting a Ugi adduct into the final polycyclic structure.

Key Optimization Insights

  • Order of Steps is Critical: When a synthesis involves both base-induced ring closure and IAAC, performing the base-induced cyclization first is crucial for success. The IAAC can lock the molecule into a conformation that prevents the second cyclization [3].
  • Embrace Microwave Synthesis: For IAAC steps, microwave irradiation is a powerful tool. It can drastically reduce reaction times from hours to minutes and sometimes enables catalyst-free reactions even for challenging substrates [1] [2].

References

4-azidobenzaldehyde click chemistry efficiency analysis

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Applications of Azidobenzaldehydes

The search results show that azidobenzaldehydes are valued building blocks in multi-step synthesis, particularly for constructing complex nitrogen-containing heterocycles important in medicinal chemistry. The table below summarizes key applications, though they are not direct efficiency comparisons.

Azide Reagent Reaction Type / Role Key Product Synthesized Reported Outcome
2-Azidobenzaldehyde Ugi 4-CR + Base-induced RCI + IAAC [1] Triazolobenzodiazepine-fused diketopiperazines Good to excellent yields (27-81%) over multiple steps [1].
2-Azidobenzaldehyde Ugi-Smiles 4-CR [2] 4,5-dihydro-1,2,3-triazolo[1,5-a][1,4]benzodiazepines Efficient synthesis, no additional reagents/catalysts needed [2].
2-Azidobenzaldehyde Pd-catalyzed 3-Component Reaction [3] Quinazoline 3-oxides High yields (71-91%), streamlined vs. traditional methods [3].

Experimental Context from Research

The high yields reported in the table are from optimized, multi-step sequences. Here is a detailed look at one protocol to illustrate the context:

  • Protocol for Triazolobenzodiazepine-fused Diketopiperazines [1]
    • Ugi Reaction: A mixture of o-azidobenzaldehyde, propargylamine, 2-chloroacetic acid, and an isocyanide was stirred in MeOH at room temperature for 24 hours to produce the Ugi adduct in 96% yield.
    • Base-Induced Cyclization: The Ugi adduct was treated with KOH to form the diketopiperazine moiety in 51% yield.
    • Intramolecular Cycloaddition (IAAC): The intermediate from the previous step was refluxed in EtOH to furnish the final triazolobenzodiazepine product via a metal-free azide-alkyne cycloaddition in 81% yield.

Visualizing a Synthetic Workflow

The following diagram illustrates the sequential reaction pathway described in the experimental protocol above, showing how 2-azidobenzaldehyde is incorporated into a complex final structure.

SyntheticPathway start Reaction Components ugi Ugi 4-Component Reaction start->ugi MeOH, RT, 24h intermediate1 Ugi Adduct ugi->intermediate1 96% Yield base Base-Induced Cyclization intermediate1->base KOH intermediate2 Diketopiperazine Intermediate base->intermediate2 51% Yield iaac Thermal IAAC intermediate2->iaac EtOH, Reflux product Triazolobenzodiazepine Product iaac->product 81% Yield

References

mass spectrometry analysis of 4-azidobenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Azidobenzaldehyde

The table below summarizes the basic identifying information for this compound, which is essential for any mass spectrometry analysis [1] [2] [3].

Property Description
CAS Number 24173-36-2 [1] [2] [3]
Molecular Formula C7H5N3O [2] [3]
Molecular Weight 147.13 g/mol [2] [3]
Synonyms p-Azidobenzaldehyde [1] [2]

How to Proceed with Your Analysis

Since direct experimental data is unavailable, you can leverage the known chemical structure to predict its mass spectrometry behavior and plan your experiments.

  • Predict Fragmentation Patterns: The structure contains distinct functional groups that can guide predictions [4].

    • Azide Group (N3): Might be lost as nitrogen (N2) or generate fragments like [M-28]+.
    • Aldehyde Group (CHO): Common losses include [M-H]- in negative mode or [M-CO]+ (loss of 28 Da) and [M-CHO]+ (loss of 29 Da) in positive mode.
    • Aromatic Ring: Can yield stable low-mass fragment ions such as [C6H5]+ (m/z 77) and [C7H7]+ (m/z 91) [4].
  • Anticipate Common Adducts: In soft ionization techniques like ESI, look for characteristic adduct ions [4].

    • Positive Ion Mode: [M+H]+ (m/z ~148.14), [M+Na]+ (m/z ~170.12), [M+K]+ (m/z ~186.09).
    • Negative Ion Mode: [M-H]- (m/z ~146.14).

The diagram below illustrates a logical workflow for analyzing this compound based on its structure and general MS principles.

Finding the Missing Information

To obtain the experimental data needed for your guide, consider these approaches:

  • Search Specialized Databases: Look in mass spectrometry data repositories such as MassBank of North America (MoNA) or the NIST Mass Spectral Library.
  • Consult Scientific Literature: Perform a targeted search on academic platforms like SciFinder or Reaxys, which may contain full-text articles with experimental spectra.
  • Consider Experimental Characterization: If the data is entirely absent from the literature, this could present an opportunity for your own original research and publication.

References

HPLC methods for 4-azidobenzaldehyde purity assessment

Author: Smolecule Technical Support Team. Date: February 2026

A Practical HPLC Workflow for Purity Assessment

The diagram below outlines a logical workflow for developing an HPLC method for 4-azidobenzaldehyde, from defining goals to final validation.

G Start Define Goal: Purity Assessment A Analyze Compound Properties Start->A B Select Separation Mode A->B C Choose Detection Technique B->C D Develop & Optimize Method C->D E Validate Method D->E End Routine Analysis E->End

HPLC Method Selection for this compound

For a small organic molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is typically the most suitable and widely used technique. The table below compares the primary separation modes to consider.

Separation Mode Separation Principle Suitability for this compound Typical Mobile Phase
Reversed-Phase (RP-HPLC) [1] Hydrophobicity High. Ideal for non-polar to medium-polarity molecules. Mixture of water with organic solvents (e.g., acetonitrile, methanol).
Normal-Phase (NP-HPLC) [1] Polarity Medium. Best for highly polar compounds or isomer separation. Non-polar solvents (e.g., hexane, chloroform) with polar modifiers.
Ion-Exchange (IEX) [2] [1] Net Charge Low. This compound is not ionizable under standard conditions. Aqueous buffers with a salt gradient.

Detection Techniques for Accurate Quantification

Since this compound contains an aldehyde group but lacks a strong chromophore, choosing the right detector is critical. The following table compares common options.

Detector Type Detection Principle Pros & Cons for this compound

| UV-Vis Detector [3] | Absorption of UV or visible light | Pro: Standard, cost-effective. May detect impurities. Con: Aldehyde group has weak UV absorption, leading to lower sensitivity. | | Charged Aerosol Detector (CAD) [3] | Measures the mass of non-volatile particles | Pro: Highly suitable. Near-universal response, more sensitive and uniform than ELSD, good for quantitative analysis without a strong chromophore [3]. | | Evaporative Light Scattering Detector (ELSD) [3] | Scattering of light by non-volatile particles | Pro: Universal response for non-volatile analytes. Con: Less sensitive and less linear than CAD; signal response can be complex [3]. |

A Suggested Experimental Protocol for RP-HPLC with CAD

Here is a detailed methodology you can use as a starting point for your experiments.

  • Instrument Setup: An HPLC system equipped with a pump, autosampler, column thermostat, and a Charged Aerosol Detector (CAD) is recommended [3].
  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of water (Mobile Phase A) and acetonitrile (Mobile Phase B). Both should be of HPLC grade and filtered.
  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm or 0.22 µm syringe filter before injection.
  • Suggested Gradient Program: | Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) | | :--- | :--- | :--- | | 0 | 70 | 30 | | 15 | 10 | 90 | | 18 | 10 | 90 | | 18.1 | 70 | 30 | | 23 | 70 | 30 |
  • Key Parameters: Flow rate: 1.0 mL/min; Column temperature: 30°C; Injection volume: 10 µL; CAD nebulizer gas: Nitrogen.

Method Validation for Regulatory Compliance

To ensure your method is reliable and meets regulatory standards (e.g., ICH guidelines), the following parameters should be validated [4]:

  • Specificity: The method must distinguish this compound from any impurities or degradation products. This is confirmed by demonstrating baseline separation of peaks.
  • Linearity and Range: Prepare a series of standard solutions at different concentrations. The detector response should be proportional to the analyte concentration, typically requiring a correlation coefficient (R²) of ≥ 0.99 [4].
  • Accuracy: Perform recovery studies by spiking a known amount of pure this compound into a sample matrix. Recovery should generally be between 98-102% [4].
  • Precision: This includes repeatability (injecting the same sample multiple times, with %RSD < 2% being typical) and intermediate precision (performing the analysis on different days or by different analysts) [4].
  • Limit of Detection (LOD) and Quantification (LOQ): LOD is the lowest detectable amount (signal-to-noise ratio of 3:1), and LOQ is the lowest quantifiable amount with accuracy and precision (signal-to-noise ratio of 10:1) [4].
  • Robustness: The method should remain unaffected by small, deliberate variations in parameters like flow rate, mobile phase composition, or column temperature [4].

References

×

XLogP3

2.5

Other CAS

24173-36-2

Wikipedia

Benzaldehyde, 4-azido-

General Manufacturing Information

Benzaldehyde, 4-azido-: INACTIVE

Dates

Last modified: 08-15-2023
Chen et al. A biomolecule-compatible visible-light-induced azide reduction from a DNA-encoded reaction-discovery system Nature Chemistry, doi: 10.1038/nchem.932, published online 9 January 2011 http://www.nature.com/nchem

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